5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBWTHPDGFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189305 | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35771-65-4 | |
| Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is a well-established two-step process commencing from furan-2-carboxylic acid hydrazide.
Core Synthesis Pathway
The principal route for synthesizing this compound involves the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This method is a common and effective strategy for the preparation of various 5-substituted-1,2,4-triazole-3-thiones.[1][2][3][4]
The two key steps are:
-
Formation of 1-(2-furoyl)-3-thiosemicarbazide: Furan-2-carboxylic acid hydrazide is reacted with ammonium thiocyanate in the presence of an acid, typically hydrochloric acid, to yield the acylthiosemicarbazide intermediate.[5]
-
Cyclization to this compound: The isolated 1-(2-furoyl)-3-thiosemicarbazide undergoes ring closure in a basic medium, such as an aqueous or alcoholic solution of potassium hydroxide or sodium hydroxide, upon heating.[2][3][5]
Experimental Data
The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(2-furoyl)-3-thiosemicarbazide | C₆H₇N₃O₂S | 185.20 | 90 | 233-235 |
| This compound | C₆H₅N₃OS | 167.19 | 55 | 135-137 |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-furoyl)-3-thiosemicarbazide [5]
-
An equimolar mixture of furan-2-carboxylic acid hydrazide (0.01 mol, 1.26 g) and ammonium thiocyanate (0.01 mol, 0.76 g) is prepared in absolute ethanol (50 mL).
-
Hydrochloric acid (5 mL) is added to the mixture.
-
The reaction mixture is refluxed for 4 hours.
-
Upon cooling, a white solid precipitates.
-
The solid is filtered, and the excess solvent is removed by vacuum evaporation.
-
The crude product is recrystallized from a DMF-ethanol mixture (30:70 v/v) to yield pure 1-(2-furoyl)-3-thiosemicarbazide.
Step 2: Synthesis of this compound (Ib) [5]
-
1-(2-furoyl)-3-thiosemicarbazide (0.01 mol, 1.85 g) is dissolved in a 2N potassium hydroxide solution in ethanol.
-
The mixture is refluxed for 3 hours.
-
After cooling, the solution is acidified with acetic acid.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis pathway of this compound.
References
Physicochemical properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
An In-depth Technical Guide on the Physicochemical Properties of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. Derivatives of 1,2,4-triazole-3-thione are recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry.[1][2][3][4]
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its identification, handling, and application in research settings.
| Property | Value | Source |
| CAS Number | 35771-65-4 | [5] |
| Molecular Formula | C₆H₅N₃OS | [5][6] |
| Molecular Weight | 167.19 g/mol | [5][6] |
| Melting Point | 277-278 °C | [5] |
| Assay | 97% | [5] |
| Physical Form | Solid | [5] |
| EC Number | 252-719-6 | [5] |
| MDL Number | MFCD00489781 | [5] |
| InChI | 1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | [5][6] |
| InChI Key | PQFBWTHPDGFZBD-UHFFFAOYSA-N | [5][6] |
| SMILES | S=C1NN=C(N1)c2ccco2 | [5] |
Spectral Data
Spectral data is essential for the structural confirmation of the compound. The following table details characteristic spectral bands.
| Spectral Data Type | Wavenumber (cm⁻¹) / Shift (ppm) | Interpretation | Source |
| Infrared (IR) | ~3356 | N-H stretching | [7] |
| ~1642 | C=N stretching | [7] | |
| ~1255 | C=S stretching | [7] | |
| ¹H-NMR (ppm) | 6.56-7.65 | (m, 3H, furyl protons) | [7] |
| 13.70 | (s, 1H, SH proton, indicating tautomerism) | [7] |
Thiol-Thione Tautomerism
This compound exists in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. This is a characteristic feature of many heterocyclic thiones.[7][8] The presence of a proton signal at ~13.70 ppm in the ¹H-NMR spectrum is indicative of the thiol form.[7]
Experimental Protocols
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor.[1][7]
Synthesis of 1-(2-furoyl)-3-thiosemicarbazide (Intermediate)
-
An equimolar quantity of furan-2-carboxylic acid hydrazide (0.01 mole) and ammonium thiocyanate (0.01 mole) are refluxed in absolute ethanol (50 mL) containing hydrochloric acid (5 mL) for 4 hours.[7]
-
Upon cooling, a white solid product appears.[7]
-
The solid is filtered, and the excess solvent is removed by vacuum evaporation.[7]
-
The resulting residue is recrystallized from a DMF-ethanol mixture to yield the intermediate, 1-(2-furoyl)-3-thiosemicarbazide.[7]
Synthesis of 5-Furan-2-yl-4H-[1][5][7]triazole-3-thiol (Final Product)
-
The prepared 1-(2-furoyl)-3-thiosemicarbazide is reacted with potassium hydroxide in ethanol.[7]
-
The mixture is heated under reflux for 3 hours to induce cyclization.[7]
-
After the reflux period, the solution is acidified with acetic acid to precipitate the final product.[7]
-
The product is then filtered, washed, and recrystallized to achieve the desired purity.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the reviewed literature, the broader class of 1,2,4-triazole-3-thione derivatives is known to exhibit a wide spectrum of biological activities. These include antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2][9][10] The biological activity is often influenced by the nature and position of substituents on the triazole ring.[1][2] Further research is required to elucidate the specific mechanisms and signaling pathways associated with the furyl-substituted variant.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(2-Furyl)-2,4-dihydro- 1,2,4 -triazole-3-thione 97 35771-65-4 [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. Derivatives of 1,2,4-triazole-3-thiones are recognized for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug development.[1][2][3] A thorough understanding of their structure, confirmed by spectral data, is fundamental for further research and development.
Thiol-Thione Tautomerism
It is crucial to recognize that 5-substituted-1,2,4-triazole-3-thiones exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. In solution and the solid state, the thione form is generally favored.[4] The ¹³C NMR data is particularly definitive in identifying the dominant thione tautomer, characterized by a chemical shift for the C=S carbon at approximately 166-167 ppm.[4] The ¹H NMR spectrum also supports this, with N-H proton signals appearing at a characteristically low field (above 13 ppm).[4]
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Quantitative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, exhibits distinct signals corresponding to the protons of the triazole and furan rings. The protons on the triazole nitrogens are notably deshielded.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| N1-H (Triazole) | ~13.6 - 13.9 | Singlet (broad) | 1H |
| N4-H (Triazole) | ~13.8 - 14.0 | Singlet (broad) | 1H |
| Furyl H5' | ~7.65 | Multiplet | 1H |
| Furyl H3' | ~6.56 | Multiplet | 1H |
| Furyl H4' | ~6.56 | Multiplet | 1H |
| (Data inferred from studies on closely related 5-substituted-4H-1,2,4-triazole-3-thiones).[4][5] |
The broadness of the N-H signals is often due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with trace amounts of water in the solvent.[4] The furan protons typically appear as a multiplet in the aromatic region.[5]
Quantitative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides unambiguous evidence for the thione tautomer. The key signal is the carbon of the C=S group, which appears at a significantly downfield shift.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C3 (C=S, Triazole) | ~167.5 |
| C5 (C-Furyl, Triazole) | ~148.5 |
| C2' (Furyl) | ~143.0 |
| C5' (Furyl) | ~112.0 |
| C3' (Furyl) | ~110.0 |
| C4' (Furyl) | ~108.0 |
| (Data inferred from general values for 5-substituted-1,2,4-triazole-3-thiones and furan systems).[4] |
The chemical shift of C3 at ~167.5 ppm is a hallmark of the thione form and is crucial for structural confirmation.[4]
Experimental Protocols
The following provides a generalized experimental protocol for acquiring the NMR data.
Instrumentation and Software:
-
Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz instrument.[6]
-
Software: Data processing and elucidation are performed using software such as Mnova.[7]
Sample Preparation and Measurement:
-
Dissolution: The compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).[6]
-
Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.[4][7]
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the cyclization of a thiosemicarbazide precursor in a basic medium.[3][5][8] The workflow from synthesis to structural confirmation is outlined below.
Caption: General workflow for the synthesis and spectral characterization.
This guide provides the essential ¹H and ¹³C NMR spectral data and protocols for this compound, serving as a foundational resource for researchers in the field. The provided data facilitates the unambiguous structural identification and purity assessment of this important heterocyclic compound.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. mdpi.com [mdpi.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Crystal Structure Analysis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of furan-containing 1,2,4-triazole-3-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available, detailed crystallographic data for 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, this report focuses on the closely related and structurally characterized compound, 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate [1]. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, providing a framework for the structural elucidation of this class of compounds. The presented data includes unit cell parameters, molecular geometry, and an analysis of intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and for guiding structure-activity relationship (SAR) studies.
Introduction
1,2,4-triazole-3-thione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a furan moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformation, stereochemistry, and non-covalent interaction patterns. This information is fundamental for rational drug design, aiding in the optimization of ligand-receptor interactions.
This guide will use the crystal structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate as a case study to illustrate the principles of crystal structure analysis for this compound class[1].
Experimental Protocols
Synthesis of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione
The synthesis of 1,2,4-triazole-3-thione derivatives typically involves the cyclization of a thiosemicarbazide precursor. For compounds such as the title analogue, a general synthetic route is outlined below.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, single crystals were grown from an unspecified solvent, resulting in the incorporation of water molecules into the crystal lattice[1].
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves the following key steps:
Crystal Structure Data
The asymmetric unit of the title compound, C₁₃H₁₁N₃OS·0.5H₂O, contains two independent molecules of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione and one water molecule[1].
Crystal Data and Structure Refinement
| Parameter | Value[1] |
| Empirical formula | C₁₃H₁₁N₃OS·0.5H₂O |
| Formula weight | 266.32 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.076(5) |
| b (Å) | 8.877(5) |
| c (Å) | 16.216(8) |
| β (°) | 93.25(3) |
| Volume (ų) | 2023.0(17) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.748 |
| Absorption coefficient (mm⁻¹) | 0.29 |
| F(000) | 1112 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.107 |
| R indices (all data) | R1 = 0.087, wR2 = 0.125 |
Molecular Conformation
In the two independent molecules within the asymmetric unit, the conformation is slightly different. The dihedral angle between the furan and triazole rings is 5.63(15)° in one molecule and 17.66(13)° in the other[1].
Intermolecular Interactions
The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. The water molecule plays a crucial role in linking three adjacent triazole molecules, forming a cluster through O—H⋯S, N—H⋯S, and N—H⋯O hydrogen bonds[1]. Additionally, C—H⋯S, C—H⋯O, and C—H⋯N hydrogen bonds are observed[1]. Furthermore, π–π stacking interactions between the furan and triazole rings of centrosymmetrically related molecules contribute to the overall stability of the crystal structure, with a centroid–centroid distance of 3.470(2) Å[1].
Conclusion
While the specific crystal structure of this compound remains to be reported, the analysis of the closely related 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate provides a valuable template for understanding the structural chemistry of this class of compounds. The detailed experimental protocols and the analysis of the crystal packing offer a solid foundation for researchers in the field. The elucidation of such crystal structures is paramount for the rational design of new, more effective therapeutic agents based on the 1,2,4-triazole-3-thione scaffold.
References
In-Depth Technical Guide on the Mechanism of Action for 5-Furyl-1,2,4-triazole-3-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action for 5-furyl-1,2,4-triazole-3-thione derivatives. These compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document synthesizes current research to detail their primary modes of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Mechanisms of Action
5-Furyl-1,2,4-triazole-3-thione derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), arresting the cell cycle, and inhibiting key enzymes involved in cancer cell proliferation and survival.
Induction of Apoptosis
A primary anticancer mechanism of triazole derivatives is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Pathway: Many 1,2,4-triazole derivatives trigger the intrinsic apoptotic pathway by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, leading to cell death.[1][2][3]
Caspase Activation: The activation of caspase-3 is a central event in apoptosis. Studies on related 1,2,4-triazole hybrids have shown that these compounds can significantly increase the levels of activated caspase-3, -8, and -9, confirming their role in initiating the caspase cascade that executes apoptosis.[1][2]
Cell Cycle Arrest
These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analyses of various triazole compounds have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase.[4][5] This arrest is frequently linked to the disruption of microtubule dynamics.
Enzyme Inhibition
Tubulin Polymerization Inhibition: A significant number of triazole-based compounds function as tubulin polymerization inhibitors.[4][5][6][7] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to G2/M phase arrest and subsequent apoptosis.[4][6]
Kinase Inhibition: Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[8] Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B, presenting a targeted approach to cancer therapy.[8][9][10][11][12]
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Mechanism |
| 1,2,4-Triazole-Chalcone Hybrids | A549 (Lung) | MTT | 4.4 - 16.04 | Caspase-3 dependent apoptosis |
| Indole-1,2,4-Triazole Derivatives | HeLa (Cervical) | MTT | 0.15 ± 0.18 | Tubulin Polymerization Inhibition |
| Indole-1,2,4-Triazole Derivatives | HepG2 (Liver) | MTT | 0.23 ± 0.08 | Tubulin Polymerization Inhibition |
| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast) | MTT | 4.23 | Tubulin, α-glucosidase, Aromatase Inhibition |
| Triazole-based Aurora Kinase Inhibitors | Various | ChEF-based | Submicromolar | Aurora A Kinase Inhibition |
Antimicrobial Mechanisms of Action
5-Furyl-1,2,4-triazole-3-thione derivatives also exhibit significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are primarily centered on disrupting essential cellular processes in these microorganisms.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism for azole compounds, including 1,2,4-triazoles, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13][14][15][16] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[15] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and fluidity, leading to the inhibition of fungal growth.[13]
Antibacterial Activity: DNA Gyrase Inhibition
Certain 1,2,4-triazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[17][18][19][20][21] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown of DNA synthesis and ultimately bacterial cell death. This mechanism is particularly effective against a range of pathogenic bacteria, including Mycobacterium tuberculosis.[17][18]
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | Assay | MIC (µg/mL) | Mechanism |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | Broth Dilution | 16 | DNA Gyrase Inhibition |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various bacteria | Broth Dilution | 0.125 - 64 | DNA Gyrase Inhibition |
| 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols | S. aureus | Broth Dilution | 200 | Not specified |
| 5-(Furan-2-yl) derivatives | S. aureus, E. coli, P. aeruginosa | Serial Dilution | Moderate Activity | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 5-furyl-1,2,4-triazole-3-thione derivatives.
Anticancer Activity Assessment
3.1.1. MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][22]
3.1.2. Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2][7][15][18]
3.1.3. Apoptosis Detection by Western Blot
This method detects the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][8][13][19]
Antimicrobial Activity Assessment
3.2.1. Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5x10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9][20][21][23]
Conclusion
5-Furyl-1,2,4-triazole-3-thione derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their multifaceted mechanisms of action, targeting key cellular pathways in both cancer cells and microbial pathogens, underscore their therapeutic potential. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in advancing these compounds towards clinical applications.
References
- 1. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Aurora Kinase Inhibitor III - Biochemicals - CAT N°: 21851 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase [ouci.dntb.gov.ua]
- 20. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
A Technical Guide to the Biological Activity Screening of Novel Furan-Containing Triazole Thiones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents remains a critical endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, furan-containing 1,2,4-triazole-3-thiones have emerged as a promising scaffold due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis and biological activity screening of this class of compounds, with a focus on their antifungal, antibacterial, and anticancer properties. Detailed experimental protocols and a summary of reported quantitative data are presented to facilitate further research and development in this area.
Synthesis of Furan-Containing Triazole Thiones
The synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol often serves as a key step in the preparation of various bioactive derivatives. A general synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. This core structure can then be further modified, for instance, by reacting the amino group with various aldehydes to form Schiff bases.
A general synthetic workflow is depicted below:
Data Presentation: Biological Activities
The following tables summarize the reported quantitative data for the biological activities of various furan-containing triazole thione derivatives.
Table 1: Antifungal Activity of Furan-Containing Triazole Thiones
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Novel triazole derivatives | Candida albicans | 0.0156 - 2.0 | [1] |
| Triazole alcohol derivatives | Fluconazole-susceptible Candida spp. | 0.063 - 1 | [1] |
| Triazole alcohol derivatives | Fluconazole-resistant Candida spp. | Active (specific values not provided) | [1] |
| Indole-triazole compounds | Candida albicans | 2 | [1] |
| Novel antifungal triazoles | Candida glabrata, Candida albicans | 0.125 | [1] |
Table 2: Antibacterial Activity of Furan-Containing Triazole Thiones
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli, E. aerogenes, Y. pseudotuberculosis | 8 - 12 | - | [2] |
| Mannich bases of 4-benzyl-5-(furan-2-yl)-...-triazole-3-thione | P. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis | 6 - 20 | - | [2] |
| 5-(Furan-2-yl)thiazole derivatives | S. aureus, E. coli | 17 - 19 | - | [3] |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Pseudomonas aeruginosa | 12.1 - 13.4 | - | [4] |
| Indole-triazole compounds | Bacillus subtilis | - | 250 - 500 | [1] |
Table 3: Anticancer Activity of Furan-Containing Triazole Thiones
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiophene-Linked 1,2,4-Triazoles | HePG-2, MCF-7 | < 25 | [5] |
| Coumarin-triazolethione Schiff base (112c) | HCT 116 (colon cancer) | 4.363 | [6] |
| Coumarin-triazolethione Schiff base (112a) | HCT 116 (colon cancer) | 18.76 | [6] |
| Triazole-3-thione (47f) | HCT-116 (colon carcinoma) | 6.2 | [6] |
| Triazole-3-thiones (47e, 47f) | T47D (breast cancer) | 27.3 - 43.4 | [6] |
Experimental Protocols
Detailed methodologies for key biological activity screening assays are provided below.
Antimicrobial Activity Screening
A common workflow for antimicrobial screening is the agar disc diffusion method followed by the determination of the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard.[7][8][9]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[7][8][9]
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[7][8]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[7][9]
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[4]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is commonly used.[11]
-
Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[10][12]
-
Incubation: The microtiter plate is incubated under appropriate conditions.[10]
-
Observation: The wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[10][13]
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan-containing triazole thione derivatives for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
Furan-containing triazole thiones represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a consolidated overview of their synthesis, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The presented information aims to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective therapeutic agents based on this privileged scaffold. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of these compounds.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
A Technical Guide to In Silico Docking Studies of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and Its Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The specific derivative, 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, combines the versatile triazole-thione core with a furan moiety, a well-known pharmacophore, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the methodologies and expected outcomes for in silico molecular docking studies of this compound and its analogs. It details generalized experimental protocols, presents representative quantitative data from related studies, and visualizes key workflows and pathways to serve as a comprehensive resource for computational drug discovery efforts targeting this chemical class.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-Thiones
The 1,2,4-triazole ring is a privileged structure in drug discovery, forming the core of established drugs like the antifungal agent fluconazole and the anticancer drug letrozole.[1] The incorporation of a thione group at the 3-position creates the 1,2,4-triazole-3-thione moiety, which enhances the molecule's ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding, making it a potent inhibitor for various biological targets.[4][5] These derivatives have been investigated for a wide range of activities, including:
-
Anticancer: Inhibition of targets like Epidermal Growth Factor Receptor (EGFR), aromatase, and tubulin.[6][7]
-
Antimicrobial: Activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[2][8][9]
-
Enzyme Inhibition: Targeting enzymes such as metallo-β-lactamases (MBLs), urease, α-glucosidase, and those involved in oxidative stress.[5][10][11][12]
In silico molecular docking has become an indispensable tool for rapidly screening and identifying potential drug candidates, predicting their binding affinities, and elucidating interaction mechanisms at the molecular level before committing to costly synthesis and in vitro testing.[7][13] This guide outlines a robust framework for conducting such studies on this compound.
Key Biological Targets for Triazole-Thione Derivatives
Based on extensive research on analogous compounds, several protein targets are of high interest for docking studies with this compound.
-
Cancer-Related Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase in cancer progression. Triazole derivatives have shown strong binding affinities to EGFR.[6][14]
-
Aromatase: A crucial enzyme in estrogen biosynthesis and a target for breast cancer therapies like letrozole.[7]
-
Tubulin: A protein essential for cell division, making it a prime target for anticancer agents.[7]
-
-
Microbial Enzyme Targets:
-
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An enzyme essential for the formation of the bacterial cell wall, making it a target for novel antibiotics.[15]
-
Metallo-β-Lactamases (e.g., NDM-1, VIM-2): These enzymes confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The thione group is particularly effective at interacting with the zinc ions in the active site of these enzymes.[5]
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): An essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis.[9]
-
-
Other Enzymatic Targets:
Detailed Computational Docking Protocol
A generalized yet detailed protocol for performing molecular docking studies is presented below. This workflow is synthesized from methodologies reported across multiple studies on 1,2,4-triazole derivatives.[5][7][10]
Caption: A generalized workflow for in silico molecular docking studies.
Methodology Details:
-
Target and Ligand Preparation:
-
Protein: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned. The protein is kept rigid for most standard docking protocols.[10]
-
Ligand: The 2D structure of this compound is drawn and converted to a 3D structure. The geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94). Tautomeric states, particularly for the thione/thiol group, should be considered.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein. The coordinates for the box are typically centered on the co-crystallized ligand or on key catalytic residues identified from the literature.
-
Molecular docking is performed using software like AutoDock 4.2 or AutoDock Vina.[7] These programs use algorithms, such as the Lamarckian Genetic Algorithm, to explore various conformations (poses) of the flexible ligand within the rigid receptor's active site.[7]
-
-
Analysis and Scoring:
-
The results generate multiple binding poses for the ligand. These poses are clustered based on root-mean-square deviation (RMSD).
-
The most favorable binding pose is typically the one with the lowest binding energy (reported in kcal/mol). This score estimates the binding affinity.
-
The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed to ensure the binding mode is chemically sensible.
-
-
Post-Docking Validation (Optional but Recommended):
-
Redocking: The protocol's validity can be checked by redocking the native co-crystallized ligand back into the protein's active site. A low RMSD (<2.0 Å) between the docked pose and the crystal structure pose indicates a reliable protocol.[5]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time, MD simulations (e.g., for 100 ns) can be performed. This provides insights into the dynamic stability of the predicted interactions.[10]
-
Quantitative Data from Analog Studies
Table 1: Representative Docking Scores of 1,2,4-Triazole Derivatives against Cancer-Related Targets
| Compound Class | Target Protein | Software | Binding Energy Range (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| 1,2,4-Triazole Derivatives | Aromatase | AutoDock 4.2 | -9.04 to -9.96 | [7] |
| 1,2,4-Triazole Derivatives | Tubulin | AutoDock 4.2 | -6.23 to -7.54 | [7] |
| Substituted Triazole-Thiones | EGFR | (Not Specified) | -8.5 to -10.2 | [6] |
| 5-(4-aminophenyl)-Triazole-Thiones | EGFR | (Not Specified) | -6.02 to -6.38 |[14] |
Table 2: Representative Inhibitory Activity of 1,2,4-Triazole-Thione Derivatives against Microbial & Enzymatic Targets
| Compound Class | Target Enzyme | Activity Metric | Value Range | Reference(s) |
|---|---|---|---|---|
| Carbazole-Triazole-Thiones | α-Amylase | IC₅₀ | 0.53 to >50 µM | [16] |
| Carbazole-Triazole-Thiones | α-Glucosidase | IC₅₀ | 11.03 to >50 µM | [16] |
| Triazole-Thione Derivatives | Metallo-β-Lactamase (NDM-1) | Kᵢ | 25.8 to 42.7 µM | [5] |
| Phenyl-Triazole-Thione Derivatives | Urease | IC₅₀ | 15.96 to >1000 µM | [12] |
| Triazole-Thiol Derivatives | M. tuberculosis (InhA target) | MIC | 6.25 to >50 mg/ml |[9] |
Visualizing Molecular Interactions and Pathways
Understanding how the ligand interacts with the target and the broader biological context is crucial.
Caption: Conceptual model of key molecular interactions for a triazole-thione ligand.
Many triazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway inhibited by a triazole-thione derivative.
Conclusion and Future Directions
The in silico analysis of this compound, guided by data from analogous compounds, strongly suggests its potential as a versatile therapeutic agent. The combination of the furan ring and the triazole-thione core provides a rich pharmacophore capable of engaging in multiple types of favorable interactions—hydrogen bonding, metal coordination, and hydrophobic contacts—with a wide array of biological targets.
Future work should focus on:
-
Virtual Screening: Docking this compound and a library of its novel derivatives against the targets identified in this guide.
-
Synthesis and In Vitro Validation: Synthesizing the most promising candidates identified from docking studies and validating their activity through enzymatic and cell-based assays.
-
Structure-Activity Relationship (SAR) Studies: Using the initial results to build robust SAR models to guide the rational design of second-generation compounds with improved potency and selectivity.
-
ADME/Tox Prediction: Performing in silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to assess the drug-likeness of lead compounds early in the discovery pipeline.[10]
This technical guide provides the foundational knowledge and protocols for researchers to embark on the computational exploration of this promising class of molecules, accelerating the journey from virtual hit to viable drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijmtlm.org [ijmtlm.org]
- 7. ijcrcps.com [ijcrcps.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cal-tek.eu [cal-tek.eu]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The thione-thiol tautomerism of 1,2,4-triazole-3-thione derivatives is a critical aspect influencing their chemical reactivity, biological activity, and pharmaceutical applications. This document consolidates experimental and computational data to elucidate the structural and energetic properties of the tautomers of this specific furan-substituted triazole. It includes a review of synthetic methodologies, detailed experimental protocols for spectroscopic analysis, and a summary of computational findings. The guide aims to serve as a core resource for researchers in medicinal chemistry and drug development.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and antitumor activities. The presence of a thione group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between the thione (C=S) and thiol (S-H) forms. The position of this equilibrium is influenced by factors such as the nature of substituents, solvent polarity, and solid-state packing forces. Understanding the predominant tautomeric form of this compound is crucial for predicting its interaction with biological targets and for the rational design of new therapeutic agents.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of tautomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide experimental evidence for the tautomeric structures present in different phases.
Tautomeric Forms
This compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is the thione-thiol tautomerism. Furthermore, annular tautomerism, involving the movement of the proton between the nitrogen atoms of the triazole ring, leads to different isomers. The principal tautomers are the 1H-thione, 2H-thione, and the thiol form.
Theoretical investigations on the parent 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is energetically more stable than the thiol form in the gas phase.[1][2]
Caption: Tautomeric equilibria in 5-Furyl-1,2,4-triazole-3-thione.
Synthesis
The synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione is typically achieved through the cyclization of a thiosemicarbazide precursor.[1]
Synthesis of 1-(2-furoyl)-3-thiosemicarbazide
An equimolar mixture of furan-2-carboxylic acid hydrazide and ammonium thiocyanate is refluxed in absolute ethanol in the presence of hydrochloric acid. The resulting 1-(2-furoyl)-3-thiosemicarbazide precipitates upon cooling.[1]
Synthesis of 5-Furyl-1,2,dihydro-3H-1,2,4-triazole-3-thione
The intermediate, 1-(2-furoyl)-3-thiosemicarbazide, is refluxed in an aqueous solution of sodium hydroxide. Subsequent cooling and acidification of the reaction mixture with hydrochloric acid to a pH of 5-6 yields the final product, which can be purified by recrystallization from dilute ethanol.[1]
Caption: Synthetic workflow for this compound.
Computational Analysis
Quantum chemical calculations are essential for determining the relative stabilities and geometric parameters of the tautomers. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set has been shown to be a reliable method for studying tautomerism in 1,2,4-triazole-3-thiones.[1][2]
Calculated Tautomer Stabilities
Computational studies on furyl-substituted 1,2,4-triazole thiones indicate that the thione tautomers are more stable than the thiol forms.
| Tautomer | Relative Energy (kcal/mol) |
| 1H-Thione | 0.00 |
| 2H-Thione | Data not available |
| 3-Thiol | > 0 (less stable) |
| Note: Specific relative energy values for this compound are not readily available in the searched literature. The table reflects the general trend observed for this class of compounds where the thione form is the most stable. |
Calculated Geometric Parameters
The calculated bond lengths and angles provide insight into the structural differences between the tautomers.
| Parameter | 1H-Thione (Calculated) | 3-Thiol (Calculated) |
| C=S Bond Length (Å) | ~1.67 | - |
| C-S Bond Length (Å) | - | ~1.76 |
| S-H Bond Length (Å) | - | ~1.34 |
| N-H Bond Length (Å) | ~1.01 | - |
| Note: The values presented are representative for 1,2,4-triazole-3-thione derivatives calculated at the B3LYP/6-31G(d,p) level and may vary slightly for the 5-furyl substituted compound. |
Experimental Data and Protocols
Spectroscopic Analysis
Vibrational spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The thione form is characterized by a prominent C=S stretching vibration, while the thiol form exhibits an S-H stretching band.
Experimental Data for this compound: [1]
| Vibrational Mode | IR Frequency (cm⁻¹) |
| N-H Stretching | 3356-3155 |
| C=N Stretching | 1642 |
| C=S Stretching | 1255 |
The presence of a strong absorption band around 1255 cm⁻¹ (C=S) and the absence of a distinct S-H stretching band (typically around 2500-2600 cm⁻¹) strongly suggest that the thione form is predominant in the solid state.[1]
Detailed Experimental Protocol for FT-IR and Raman Spectroscopy:
-
Sample Preparation: For FT-IR, the solid sample is finely ground with KBr (potassium bromide) in a 1:100 ratio and pressed into a thin pellet. For FT-Raman, the solid sample is placed in a glass capillary tube.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform (FT) Raman spectrometer are used.
-
Data Acquisition (FT-IR): The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 32 scans is common to improve the signal-to-noise ratio.
-
Data Acquisition (FT-Raman): The spectrum is excited using a Nd:YAG laser at 1064 nm and recorded in the range of 4000-100 cm⁻¹.
-
Data Analysis: The obtained spectra are analyzed for characteristic vibrational bands corresponding to the thione and thiol forms. Comparison with computationally predicted vibrational frequencies can aid in the assignment of the observed bands.
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.
Experimental Data for this compound: [1]
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 13.80 | SH |
| ¹H | 6.56-7.65 (m) | Furyl protons |
| ¹H | 5.10 | NH |
It is important to note that the original publication assigns a signal at 13.80 ppm to SH, which would suggest the presence of the thiol form. However, this is an unusually high chemical shift for a thiol proton and is more characteristic of an N-H proton in a thione tautomer involved in hydrogen bonding. Computational studies on similar furyl-substituted triazole thiones also support the predominance of the thione form in solution. A signal at 5.10 ppm is assigned to an NH proton.[1] The presence of two distinct signals that could be attributed to exchangeable protons (NH and potentially another NH or SH) suggests a complex equilibrium or the presence of different tautomers.
Detailed Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition (¹H NMR): A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): A proton-decoupled ¹³C spectrum is acquired. The spectral width is typically around 220 ppm. The chemical shift of the C=S carbon (in the thione form) is expected to be significantly downfield (around 160-190 ppm).
-
Data Analysis: The chemical shifts, multiplicities, and integrals of the signals are analyzed to identify the structure of the predominant tautomer. Two-dimensional NMR experiments (e.g., HSQC, HMBC) can be used for unambiguous assignment of signals.
UV-Vis spectroscopy can be used to study the thione-thiol equilibrium in solution, as the two forms have different chromophores and thus different absorption spectra. Generally, thione tautomers exhibit an n→π* transition of the C=S group at longer wavelengths (around 300-400 nm), while thiol tautomers show a π→π* transition of the C=N group at shorter wavelengths (below 300 nm).
Detailed Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile). A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-500 nm. The solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is determined. The presence of a band in the 300-400 nm region would be indicative of the thione tautomer. The effect of solvent polarity on the position of the equilibrium can be investigated by recording spectra in a range of solvents with different dielectric constants.
Conclusion
References
Preliminary Cytotoxicity Assessment of 5-Furyl-1,2,4-triazole-3-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary in-vitro cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct cytotoxicity data for this specific molecule, this guide synthesizes information from structurally related 1,2,4-triazole-3-thione derivatives to provide a comprehensive overview for research and development purposes. The information presented herein is intended to serve as a foundation for further investigation into the potential of 5-Furyl-1,2,4-triazole-3-thione as a therapeutic agent.
Introduction
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 5-position of the triazole ring. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a common fragment in many biologically active compounds and approved drugs. The conjugation of a furan ring at the 5-position of the 1,2,4-triazole-3-thione core is hypothesized to modulate its cytotoxic potential, making 5-Furyl-1,2,4-triazole-3-thione a compound of interest for anticancer drug discovery.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 0.46 | [3] |
| 4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 0.012 | [3] |
| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 1.0 x 10⁻⁶ | [3] |
| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Lymphocytes | 0.012 | [3] |
| 5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 3-[4-(2-pyridyl)piperazino]propyl sulfide | U937 | Data not provided | [2] |
| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | SGC-7901 | Significant | [1] |
| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | A549 | Significant | [1] |
| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (structurally related) | HT-1080 | Significant | [1] |
Experimental Protocols
The following is a detailed, representative protocol for assessing the in-vitro cytotoxicity of 5-Furyl-1,2,4-triazole-3-thione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials
-
Human cancer cell line (e.g., MCF-7, HeLa, A549, HepG2)
-
5-Furyl-1,2,4-triazole-3-thione (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Cell Seeding
-
Culture the selected human cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a negative control (untreated cells in medium).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Assay
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
Data Analysis
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione.
Putative Signaling Pathway
While the precise mechanism of action for 5-Furyl-1,2,4-triazole-3-thione is yet to be elucidated, many anticancer agents with similar heterocyclic scaffolds are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a putative signaling cascade that could be triggered by this compound.
Conclusion
This technical guide provides a foundational overview for the preliminary cytotoxicity assessment of 5-Furyl-1,2,4-triazole-3-thione. While direct experimental data for this specific compound is limited, the information compiled from structurally related analogues suggests that it may possess noteworthy cytotoxic properties against various cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own in-vitro evaluations. The putative signaling pathway diagram presents a potential mechanism of action that can guide further mechanistic studies. It is recommended that future research focuses on the synthesis and direct in-vitro testing of 5-Furyl-1,2,4-triazole-3-thione to definitively determine its cytotoxic profile and to validate the proposed mechanism of action. This will be a crucial step in evaluating its potential as a novel anticancer agent.
References
- 1. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Ring: A Key Player in the Bioactivity of Triazole-3-thione Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The confluence of the furan ring with the triazole-3-thione scaffold has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delves into the pivotal role of the furan moiety in modulating the bioactivity of these derivatives, with a focus on their antimicrobial and anticancer properties. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their potential mechanisms of action, including relevant signaling pathways.
Synthesis of Furan-Containing Triazole-3-thione Derivatives
The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thione and its derivatives is a well-established multi-step process that typically begins with furan-2-carboxylic acid hydrazide. The general synthetic route involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the triazole-3-thione core.
A common synthetic pathway involves the reaction of furan-2-carboxylic acid hydrazide with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This intermediate is then subjected to alkaline cyclization, usually with a base like sodium hydroxide or potassium hydroxide, to yield the 4-substituted-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione.[1]
Alternatively, 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized by refluxing furan-2-carboxylic acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification.[1]
Bioactivity of Furan-Containing Triazole-3-thiones
The incorporation of the furan ring into the triazole-3-thione structure has been shown to be a critical determinant of its biological activity. This section summarizes the quantitative data on the antimicrobial and anticancer effects of these compounds.
Antimicrobial Activity
Furan-triazole-3-thione derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The bioactivity is often influenced by the nature and position of substituents on the triazole ring.
Table 1: Antibacterial Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | 12.5 | 25 | 50 | >100 | [2] |
| 5-(Furan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thione | 25 | 50 | 100 | >100 | [2] |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 16 | 20 | 25 | 31 | [3] |
Table 2: Antifungal Activity of Furan-Containing Triazole-3-thione Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione | 6.25 | 12.5 | [2] |
| 5-(Furan-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol | 0.53 | 1.52 | [4] |
| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative | 8.71 | - | [5] |
Anticancer Activity
Recent studies have highlighted the potential of furan-triazole-3-thione derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with their efficacy being dependent on the specific molecular structure.
Table 3: Anticancer Activity of Furan-Containing Triazole-3-thione Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzofuran-triazole hybrid 5d | 6.3 ± 0.7 | - | - | - |[1] | | Furan-based triazole 15 | - | - | - | 8.81 ± 0.28 |[6] | | 1,2,3-triazole-linked menadione-furan derivative | - | - | - | - |[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of furan-containing triazole-3-thione derivatives, based on established protocols.
General Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione
-
Synthesis of 2-furoylthiosemicarbazide: A mixture of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Cyclization: The synthesized 2-furoylthiosemicarbazide (0.01 mol) is dissolved in a 2N aqueous sodium hydroxide solution (50 mL) and refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.
Antimicrobial Susceptibility Testing: Disc Diffusion Method
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the inoculated MHA plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[1][8][9][10][11]
Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the furan-triazole-3-thione derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[13]
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of furan-containing triazole-3-thiones are still under extensive investigation, evidence suggests their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling
Several studies have implicated triazole derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival. The furan moiety may enhance the binding affinity of these compounds to the ATP-binding site of RTKs. Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to the suppression of cell proliferation and survival.[1][10]
Induction of Apoptosis via the p53 Pathway
The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. Some triazole derivatives have been shown to activate the p53 pathway, leading to programmed cell death.[9] These compounds may stabilize p53, allowing it to translocate to the nucleus and activate the transcription of pro-apoptotic genes like Bax. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, executing the apoptotic cascade.
Conclusion and Future Perspectives
The furan ring is an integral pharmacophore that significantly contributes to the antimicrobial and anticancer activities of triazole-3-thione derivatives. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Structure-activity relationship studies indicate that further modifications of the furan and triazole moieties could lead to the development of more potent and selective therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of these promising compounds to facilitate their translation into clinical applications. The exploration of their potential as multi-target inhibitors, particularly in the context of cancer therapy, represents a promising avenue for future drug development efforts.
References
- 1. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Thione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antimicrobial susceptibility of novel triazole thione compounds. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility.
Introduction
Triazole thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] As the threat of antimicrobial resistance continues to grow, the development of new and effective antimicrobial agents is paramount.[3] Accurate and standardized in vitro susceptibility testing is a critical step in the preclinical evaluation of these novel compounds. This document outlines the principles and detailed protocols for three common antimicrobial susceptibility testing (AST) methods: Broth Microdilution, Disk Diffusion, and Agar Dilution.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The following tables summarize the in vitro activity of various synthesized triazole thione derivatives against a panel of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Triazole Thione Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 4,5-disubstituted-1,2,4-triazole-3-thione Mannich bases | 31.25 - 250 | 15.63 - 250 | - | - | [5] |
| 3-[4-amino-3-(1H-indol-3-yl-methyl)-5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl]-propionitrile | 1.56 | 1.56 | - | 6.25 | [3] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | - | - | - | 16 | [3] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | - | 31.25 | - | - | [3] |
| 4-Phenethyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T6) | - | - | - | - | [6] |
| 4-Benzoyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T4) | - | - | - | - | [6] |
| S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol (2a) | 15.6 | - | 15.6 | - | [7] |
Table 2: Antifungal Activity of Triazole Thione Derivatives (MIC in mg/L)
| Compound/Derivative | Candida albicans | Candida glabrata | Candida parapsilosis | Reference(s) |
| 4-Phenethyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T6) | 40.62 | 162.5 | - | [6] |
| 4-Benzoyl-5-(6-chloropyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T4) | 83.59 | - | - | [6] |
| 5-(pyridin-4-yl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T8) | 82.81 | 82.81 | - | [6] |
| 3-[(1(2H)-phthalazinone-2-yl)methyl]-4-methoxyphenyl-1,2,4-triazole-5-thione | 64 | - | 32 | [6] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the MIC of a compound in a liquid growth medium in a 96-well microtiter plate format.[8] The protocol is adapted from the CLSI M27-A3 guidelines for yeasts and can be modified for bacteria.[9][10][11]
Materials:
-
Triazole thione compound (stock solution of known concentration)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium (for fungi) or Mueller-Hinton Broth (MHB) (for bacteria), buffered to pH 7.0
-
Microbial culture (yeast or bacteria)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 1 x 10^8 CFU/mL for bacteria).
-
Further dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 5 x 10^5 CFU/mL for bacteria in the test wells.
-
-
Preparation of Drug Dilutions:
-
Add 100 µL of sterile broth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the triazole thione stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile broth to well 12 (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C. For bacteria, incubate for 16-20 hours. For yeasts, incubate for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the triazole thione compound that shows complete inhibition of visible growth. This can be determined visually or by using a microplate reader to measure absorbance. For fungi, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control well.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar surface inoculated with the test microorganism.[12] The diameter of the zone of inhibition around the disk is proportional to the susceptibility of the organism.
Materials:
-
Sterile paper disks (6 mm diameter)
-
Triazole thione compound solution of known concentration
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Microbial culture
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a microbial suspension in sterile saline adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of the triazole thione compound solution.
-
Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, if available. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.
-
Agar Dilution Method for MIC Determination
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[13] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.
Materials:
-
Triazole thione compound (stock solution)
-
Mueller-Hinton agar (MHA)
-
Sterile petri dishes
-
Microbial culture
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator
Protocol:
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of two-fold dilutions of the triazole thione compound in sterile water or another suitable solvent.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add a specific volume of each drug dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of the drug dilution to 18 mL of molten agar for a 1:10 dilution.
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as previously described.
-
-
Inoculation:
-
Spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-24 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the triazole thione compound that completely inhibits the growth of the microorganism, as observed on the agar surface.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Proposed Mechanism of Action
While the exact signaling pathways for all triazole thione compounds are still under investigation, a proposed general mechanism involves the interaction with essential microbial enzymes. The nitrogen and sulfur atoms in the triazole thione ring are thought to be crucial for binding to the active sites of these enzymes, thereby inhibiting their function and disrupting critical cellular processes.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]
- 8. 4.4. MIC and Minimal Fungicide Concentration (MFC) Determination [bio-protocol.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 13. youtube.com [youtube.com]
Application Note: HPLC Purification of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a generalized High-Performance Liquid Chromatography (HPLC) method for the purification of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. These heterocyclic compounds are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2][3] The described reversed-phase HPLC (RP-HPLC) protocol provides a robust baseline for isolating these compounds from crude reaction mixtures, ensuring high purity for subsequent analysis and development.
Introduction
The 1,2,4-triazole-3-thione moiety is a key pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The synthesis of derivatives, such as those containing a furyl group, often results in complex mixtures containing starting materials, intermediates, and by-products.[1][2] Consequently, an efficient and reliable purification method is crucial. HPLC is a powerful technique for the separation and purification of such compounds due to its high resolution and sensitivity.[4] This document outlines a standard RP-HPLC protocol applicable to this compound derivatives.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific derivatives.
1. Materials and Reagents
-
Columns: A C18 reversed-phase column is recommended. Common specifications are 150 x 4.6 mm with 5 µm particle size for analytical scale, and larger dimensions for preparative scale.[5]
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% formic acid or phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[6]
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Sample Preparation: The crude sample should be dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The sample should then be filtered through a 0.45 µm syringe filter before injection.[4]
-
Instrumentation: An HPLC system equipped with a UV detector is suitable. Detection wavelengths should be selected based on the UV absorbance maxima of the target compounds, which for similar triazole derivatives are often in the range of 254-335 nm.[5]
2. HPLC Method Parameters
A gradient elution is generally recommended to ensure good separation of the target compound from impurities with varying polarities.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. This is a starting point and should be optimized. |
| Flow Rate | 1.0 mL/min for analytical scale. This will need to be adjusted for preparative scale. |
| Detection | UV at 254 nm, 280 nm, or a wavelength maximum determined by a UV scan of the compound. |
| Injection Volume | 10-20 µL for analytical scale. |
| Column Temperature | Ambient or controlled at 25-30 °C. |
3. Purification Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Separation: Run the gradient elution program.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using the same or a modified analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product: The resulting solid is the purified compound.
Logical Workflow for Purification
Caption: Workflow for the HPLC Purification of 5-Furyl-1,2,4-triazole-3-thione Derivatives.
Data Presentation
The following table presents hypothetical data for the purification of a 5-Furyl-1,2,4-triazole-3-thione derivative based on the described method. Actual results will vary depending on the specific derivative and crude sample purity.
| Compound ID | Retention Time (min) | Purity of Crude (%) | Purity of Purified Fraction (%) | Recovery Yield (%) |
| Derivative A | 15.2 | 75 | >98 | 85 |
| Derivative B | 17.8 | 60 | >99 | 70 |
Conclusion
The described RP-HPLC method provides a solid foundation for the purification of this compound derivatives. Optimization of the gradient, flow rate, and column dimensions may be necessary to achieve the desired purity and yield for specific compounds. This protocol serves as a valuable starting point for researchers in the field of medicinal chemistry and drug development.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Antifungal Assays with 5-Furyl-1,2,4-triazole-3-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antifungal activity of the compound 5-Furyl-1,2,4-triazole-3-thione. The methodologies described are based on established standards for antifungal susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction
5-Furyl-1,2,4-triazole-3-thione belongs to the triazole class of compounds, which are known for their antifungal properties.[1][2] The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.[1][3] This document outlines two standard in vitro methods to quantify the antifungal efficacy of 5-Furyl-1,2,4-triazole-3-thione: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.
Data Presentation
The following table summarizes representative quantitative data for the antifungal activity of 5-Furyl-1,2,4-triazole-3-thione against common fungal pathogens.
Note: As specific experimental data for 5-Furyl-1,2,4-triazole-3-thione is not publicly available, the following values are illustrative and based on the reported activity of similar furan-containing triazole derivatives. Researchers should determine the precise values experimentally.
| Fungal Strain | Method | Metric | Result | Reference Compound (Fluconazole) |
| Candida albicans | Broth Microdilution | MIC (µg/mL) | 16 | 0.5 |
| Aspergillus niger | Broth Microdilution | MIC (µg/mL) | 32 | 8 |
| Candida albicans | Agar Disk Diffusion | Zone of Inhibition (mm) | 14 | 22 |
| Aspergillus niger | Agar Disk Diffusion | Zone of Inhibition (mm) | 11 | 18 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5]
Materials:
-
5-Furyl-1,2,4-triazole-3-thione
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of test concentrations (e.g., 0.06 to 64 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of each antifungal dilution to the respective wells of the microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 530 nm.
-
Agar Disk Diffusion Assay
This method assesses the antifungal activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6][7]
Materials:
-
5-Furyl-1,2,4-triazole-3-thione
-
Solvent (e.g., DMSO)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Petri dishes
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Preparation of Antifungal Disks:
-
Dissolve 5-Furyl-1,2,4-triazole-3-thione in a suitable solvent to a desired concentration.
-
Impregnate sterile filter paper disks with a known amount of the compound solution and allow them to dry completely.
-
-
Assay Procedure:
-
Evenly inoculate the surface of the Mueller-Hinton agar plates with the fungal suspension using a sterile swab.
-
Aseptically place the prepared antifungal disks onto the agar surface.
-
Place a control disk impregnated with the solvent only.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of action of 5-Furyl-1,2,4-triazole-3-thione.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Disk Diffusion Assay.
References
- 1. archivepp.com [archivepp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of broiler meat in experimental listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archivepp.com [archivepp.com]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of 5-Furyl-1,2,4-triazole-3-thione against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, poses a significant threat to public health. This necessitates the discovery and development of novel antimicrobial agents. The 1,2,4-triazole-3-thione scaffold has garnered considerable interest due to its diverse pharmacological activities, including antimicrobial properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 5-Furyl-1,2,4-triazole-3-thione, a promising candidate from this class, against E. coli. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This protocol is based on the widely accepted broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Principle of the Method
The broth microdilution method involves exposing a standardized suspension of E. coli to serial twofold dilutions of 5-Furyl-1,2,4-triazole-3-thione in a liquid growth medium within a 96-well microtiter plate.[4][5] Following a specified incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is identified as the lowest concentration of the compound at which no growth is observed.[3][4]
Experimental Protocol
1. Materials and Reagents
-
5-Furyl-1,2,4-triazole-3-thione
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Sterile 0.85% saline
-
Sterile 96-well, U-bottom microtiter plates[3]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35 ± 2°C)[4]
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of E. coli.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of 5-Furyl-1,2,4-triazole-3-thione Dilutions
-
Prepare a stock solution of 5-Furyl-1,2,4-triazole-3-thione. If the compound is not readily soluble in CAMHB, DMSO can be used as a solvent. Ensure the final concentration of DMSO in the wells does not exceed a level that affects bacterial growth (typically ≤1%).
-
In a sterile 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the 5-Furyl-1,2,4-triazole-3-thione stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]
-
Column 11 will serve as the positive control (inoculum without the compound), and column 12 will be the negative/sterility control (CAMHB only).[6]
4. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from column 1 to 11. Do not add bacteria to the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[5]
5. Determination of MIC
-
After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of 5-Furyl-1,2,4-triazole-3-thione at which there is no visible growth.[3]
-
The positive control well should show clear turbidity, and the negative control well should remain clear.
Data Presentation
The quantitative results of the MIC determination should be recorded in a clear and structured format to allow for easy comparison and analysis.
| Compound | E. coli Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 |
| 5-Furyl-1,2,4-triazole-3-thione | ATCC 25922 | 16 | 16 | 16 | 32 |
| Ciprofloxacin (Positive Control) | ATCC 25922 | 0.015 | 0.015 | 0.015 | 0.015 |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note: Characterizing 5-Furyl-1,2,4-triazole-3-thione Fragmentation by Mass Spectrometry
Abstract
This application note provides a detailed protocol for the characterization of 5-Furyl-1,2,4-triazole-3-thione using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The 1,2,4-triazole moiety is a critical scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Understanding the mass spectrometric fragmentation patterns of these heterocycles is essential for structural elucidation, metabolite identification, and drug development. This document outlines the experimental workflow, instrumental parameters, and expected fragmentation pathways for 5-Furyl-1,2,4-triazole-3-thione, providing researchers with a robust method for its analysis.
Introduction
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Specifically, 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones are multifunctional compounds with high potential for the development of new drugs and agrochemicals.[4]
Mass spectrometry (MS) is a powerful analytical technique for the structural characterization of these compounds.[6] Electrospray Ionization (ESI) is commonly employed, and by varying instrumental parameters such as the fragmentor voltage, distinct fragmentation patterns can be induced and analyzed.[1][7] This allows for the confirmation of the chemical structure and the identification of unknown derivatives or metabolites. This note details the ESI-MS fragmentation pathways of 5-Furyl-1,2,4-triazole-3-thione (Molecular Weight: 167.19 g/mol )[8], providing a protocol for its characterization.
Experimental Protocols
Materials and Reagents
-
Analyte: 5-(2-Furyl)-2,4-dihydro-[1][9][10]-triazole-3-thione (≥97% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
Instrumentation
-
System: Agilent 1260 Infinity HPLC System (or equivalent) coupled with an Agilent 6120 single quadrupole mass spectrometer (or equivalent).[7][9]
-
HPLC Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1][7]
HPLC Method
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 5 µL
Mass Spectrometry Method
-
Nebulizer Pressure: 53 psig[11]
-
Scan Range: m/z 50–400
-
Fragmentor Voltage: Varied between 100 V and 200 V to induce and control fragmentation.[7][9][11][12]
Workflow Diagram
Caption: High-level workflow for MS analysis.
Results and Discussion
The mass spectrometric analysis of 5-Furyl-1,2,4-triazole-3-thione in positive ESI mode is expected to yield a protonated molecular ion [M+H]⁺ at m/z 168. Increasing the fragmentor voltage induces in-source fragmentation, providing valuable structural information. The fragmentation of 1,2,4-triazole derivatives typically involves ring cleavage, often with the loss of stable neutral molecules like hydrogen cyanide (HCN).[1] The furan and thione substituents also direct the fragmentation pathways.
Proposed Fragmentation Pathway
The primary fragmentation events anticipated for the [M+H]⁺ ion (m/z 168) of 5-Furyl-1,2,4-triazole-3-thione are illustrated in the diagram below and summarized in Table 1. Key fragmentation steps include the loss of the thione group as sulfur, cleavage of the furan ring, and fragmentation of the triazole core. For instance, a study on the closely related 5-(furan-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a distinct ion resulting from the loss of a sulfur atom from the quasimolecular ion.[12] The fragmentation of the furan ring itself typically produces characteristic ions such as C₃H₃⁺ (m/z 39).[13]
Caption: Proposed ESI-MS fragmentation pathway.
Quantitative Data Summary
The relative abundance of fragment ions is highly dependent on the fragmentor voltage. Higher voltages lead to more extensive fragmentation and the appearance of smaller m/z ions.
| m/z (Observed) | Proposed Formula | Proposed Structure / Neutral Loss | Expected Relative Abundance (100 V) | Expected Relative Abundance (200 V) |
| 168 | [C₆H₆N₃OS]⁺ | [M+H]⁺ | High | Moderate |
| 136 | [C₆H₆N₃O]⁺ | Loss of Sulfur (-S) | Moderate | High |
| 114 | [C₄H₄N₃S]⁺ | Loss of C₂H₂O from Furan | Low | Moderate |
| 108 | [C₅H₄N₂O]⁺ | Loss of N₂ from m/z 136 | Low | Moderate |
| 88 | [C₂H₂N₃S]⁺ | Loss of C₂H₂ from m/z 114 | Low | Moderate |
| 67 | [C₄H₃O]⁺ | Furyl cation | Moderate | High |
Table 1. Summary of expected ions and their relative abundance at different fragmentor voltages.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of 5-Furyl-1,2,4-triazole-3-thione using HPLC-ESI-MS. The described method, including sample preparation, instrument parameters, and expected fragmentation data, serves as a valuable resource for researchers in medicinal chemistry and drug development. By adjusting the fragmentor voltage, specific and predictable fragmentation can be achieved, enabling confident structural confirmation and characterization of this important class of heterocyclic compounds. The presented workflow and data facilitate the reliable identification and analysis of 1,2,4-triazole-3-thione derivatives in various research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. crpsonline.com [crpsonline.com]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. rroij.com [rroij.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. 5-(2-Furyl)-2,4-dihydro- 1,2,4 -triazole-3-thione 97 35771-65-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of 5-Furyl-1,2,4-triazole-3-thione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The primary analytical technique described is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible method for the quantification of organic molecules. This application note includes a comprehensive experimental protocol, from sample preparation to data analysis, and outlines the chemical properties of the target analyte. Additionally, a proposed biological signaling pathway is illustrated, highlighting the potential mechanism of action for triazole-thione derivatives as antifungal agents.
Introduction to 5-Furyl-1,2,4-triazole-3-thione
5-Furyl-1,2,4-triazole-3-thione belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The presence of the furan moiety and the triazole-thione core suggests its potential as a bioactive molecule. Accurate and precise quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control of this compound.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃OS | [3][4] |
| Molecular Weight | 167.19 g/mol | [3][5] |
| CAS Number | 35771-65-4 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 277-278 °C | [3] |
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable and commonly used technique for the quantification of triazole derivatives.[6][7] The method presented here is a general guideline and may require optimization for specific matrices.
Principle
The method is based on the separation of 5-Furyl-1,2,4-triazole-3-thione from other components in a sample matrix using a reversed-phase HPLC column. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength, and the amount is quantified by comparing the peak area to a standard calibration curve.
Experimental Protocol
2.2.1. Materials and Reagents
-
5-Furyl-1,2,4-triazole-3-thione reference standard (≥97% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Ammonium formate or phosphate buffer components
-
Formic acid or phosphoric acid for pH adjustment
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (optimization recommended) |
2.2.4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Furyl-1,2,4-triazole-3-thione reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2.2.5. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2.2.6. Calibration and Quantification
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Plot the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99.
-
Inject the prepared samples and determine the concentration of 5-Furyl-1,2,4-triazole-3-thione by interpolating the peak area from the calibration curve.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Accuracy | 85-115% recovery |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione by HPLC-UV.
Proposed Antifungal Signaling Pathway
Many triazole-based antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Summary of Quantitative Data
The following tables summarize the expected data from the HPLC-UV analysis.
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on final optimized conditions |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| R² | ≥ 0.99 |
Conclusion
The HPLC-UV method described provides a robust framework for the quantitative analysis of 5-Furyl-1,2,4-triazole-3-thione. The protocol is adaptable to various sample matrices with appropriate optimization. The provided diagrams offer a clear visual representation of the experimental workflow and the likely biological mechanism of action, aiding researchers in the development and application of this promising compound.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Activity of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antioxidant properties of novel triazole compounds. Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] A promising area of research focuses on their potential as antioxidants to combat oxidative stress, a key factor in numerous diseases.[2][3]
This document outlines detailed protocols for common in vitro and cell-based assays to screen and characterize the antioxidant potential of triazole derivatives, facilitating the development of new therapeutic agents.
Part 1: In Vitro Antioxidant Capacity Assays
A series of well-established in vitro chemical assays are fundamental for the initial screening of the radical scavenging and reducing capabilities of triazole compounds. These methods are generally rapid, cost-effective, and suitable for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of a triazole compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][4] The DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[1][5] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[1][5]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] This solution should be freshly prepared and kept in the dark to prevent degradation.[1][5]
-
Test Compounds: Prepare stock solutions of the triazole compounds in a suitable solvent (e.g., DMSO, methanol, or ethanol). Create a series of dilutions to determine the concentration-dependent activity.
-
Positive Control: Prepare a stock solution of a standard antioxidant such as Ascorbic Acid or Trolox.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the triazole compound solutions or the positive control to the wells.
-
For the control well (blank), add 100 µL of the DPPH solution and 100 µL of the solvent used for the test compounds.[1]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the triazole compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the compound concentrations.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2] The reduction of the ABTS•+ by the triazole compound leads to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[2] This assay is applicable to both hydrophilic and lipophilic compounds.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Test Compounds and Positive Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard.[2]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample.[1]
-
Determine the IC50 value by plotting the percentage of scavenging against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the increase in absorbance at 593 nm.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare a 300 mM acetate buffer.
-
TPTZ Solution (10 mM): Prepare a 10 mM solution of TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Prepare a 20 mM solution of FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1] Warm the solution to 37°C before use.[1]
-
Test Compounds and Standard: Prepare various concentrations of the triazole compounds. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the triazole compound solutions or the ferrous sulfate standards.
-
Mix and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.[1]
-
Part 2: Cell-Based Antioxidant Assay
While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.
DCFDA/H2DCFDA - Cellular Reactive Oxygen Species (ROS) Assay
Principle: This assay utilizes the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA), which is non-fluorescent.[8] Once inside the cell, DCFDA is deacetylated by cellular esterases to 2',7'–dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[8][9] The fluorescence intensity is proportional to the level of intracellular ROS. The antioxidant activity of the triazole compounds is determined by their ability to reduce the ROS-induced fluorescence.
Experimental Protocol:
-
Cell Culture:
-
Seed cells (e.g., HeLa, HepG2, or relevant cell line) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Reagent Preparation:
-
DCFDA Solution (20 µM): Prepare a working solution of DCFDA in a serum-free medium or buffer.
-
Test Compounds: Prepare various concentrations of the triazole compounds in the cell culture medium.
-
Positive Control (Oxidant): Prepare a solution of an ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[8]
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Load the cells with 100 µL of the 20 µM DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of the triazole compound solutions at different concentrations and incubate for a predetermined time (e.g., 1-2 hours).
-
Induce oxidative stress by adding the ROS inducer (e.g., H₂O₂) to all wells except the negative control.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8][9]
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition for each concentration of the triazole compound relative to the cells treated only with the ROS inducer.
-
Determine the IC50 value for the cellular antioxidant activity.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Antioxidant Activity of Triazole Compounds
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (µM Fe(II) Equivalent) |
| Triazole 1 | |||
| Triazole 2 | |||
| Triazole 3 | |||
| Standard (e.g., Trolox) |
Table 2: Cellular Antioxidant Activity of Triazole Compounds
| Compound | Cellular ROS Inhibition IC50 (µM) |
| Triazole 1 | |
| Triazole 2 | |
| Triazole 3 | |
| Standard (e.g., N-acetylcysteine) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating the antioxidant activity of triazole compounds.
Signaling Pathway of Oxidative Stress
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
Low yields and unexpected side products are common hurdles in the synthesis of this compound. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: Impurities in furan-2-carbohydrazide or thiosemicarbazide can inhibit the reaction. 2. Incomplete formation of the thiosemicarbazide intermediate: The initial reaction between furan-2-carbohydrazide and the thiocyanate source may be inefficient. 3. Incorrect pH for cyclization: The cyclization of the N-furoylthiosemicarbazide intermediate is highly dependent on the basicity of the medium. | 1. Purify starting materials: Recrystallize furan-2-carbohydrazide from ethanol and thiosemicarbazide from a water-ethanol mixture. Ensure reagents are dry. 2. Optimize intermediate formation: Increase the reaction time or temperature for the formation of the thiosemicarbazide intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Adjust pH: Use a stronger base like potassium hydroxide instead of sodium carbonate for the cyclization step. Ensure the pH is sufficiently alkaline (pH > 10) during the reflux. |
| Formation of a White Precipitate that is not the Desired Product | 1. Formation of 5-furyl-1,3,4-oxadiazole-2-thiol as a side product: This can occur under certain reaction conditions, particularly if the cyclization is not efficiently directed towards the triazole ring.[1][2] | 1. Favor triazole formation: Ensure a sufficiently basic medium during cyclization, as this favors the formation of the 1,2,4-triazole ring. The use of a strong base like KOH or NaOH is recommended.[1] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials or intermediates: Incomplete reactions can lead to a mixture of compounds that are difficult to separate from the final product. 2. Formation of tar-like substances: Prolonged heating at high temperatures can lead to decomposition and the formation of tars. | 1. Ensure complete reaction: Monitor the reaction by TLC to ensure all starting materials have been consumed before proceeding with the work-up. 2. Optimize reaction time and temperature: Avoid excessive heating. Refluxing for the recommended time should be sufficient. If tars form, try a lower reaction temperature for a longer duration. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or dimethylformamide (DMF)-ethanol, to remove impurities.[1] |
| Inconsistent Yields | 1. Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent stoichiometry can lead to significant variations in yield. 2. Moisture in the reaction: The presence of water can affect the reactivity of the reagents and the efficiency of the cyclization step. | 1. Standardize the protocol: Carefully control all reaction parameters, including temperature, time, and the amount of reagents used. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate, especially during the formation of the thiosemicarbazide intermediate if using sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves two main steps:
-
Formation of N-furoylthiosemicarbazide: Furan-2-carbohydrazide is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst to form the N-furoylthiosemicarbazide intermediate.
-
Cyclization: The N-furoylthiosemicarbazide intermediate is then cyclized in a basic medium (e.g., sodium hydroxide or potassium hydroxide solution) under reflux to yield this compound.[1]
Q2: What are the critical parameters that affect the yield of the final product?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The purity of furan-2-carbohydrazide and thiosemicarbazide is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Both the formation of the intermediate and the cyclization step are temperature-sensitive. Optimal temperatures should be maintained to ensure complete reaction and minimize decomposition.
-
Reaction Time: Sufficient reaction time is necessary for the completion of both steps. Reaction progress should be monitored using TLC.
-
pH of the Cyclization Step: The basicity of the reaction medium during cyclization is critical. A strongly alkaline environment generally favors the formation of the desired 1,2,4-triazole ring.[1]
Q3: How can I purify the final product effectively?
A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvent systems include ethanol-water or DMF-ethanol.[1] The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form crystals. The purified product can then be collected by filtration.
Q4: What are the potential side products in this synthesis?
A4: A common side product is 5-furyl-1,3,4-oxadiazole-2-thiol. Its formation is favored under different cyclization conditions. The choice of base and reaction conditions can be optimized to minimize the formation of this byproduct.[1][2]
Experimental Protocols
Synthesis of Furan-2-Carbohydrazide
This protocol describes the synthesis of the key starting material, furan-2-carbohydrazide, from furan-2-carboxylic acid.
Materials:
-
Furan-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous ethanol
-
Dry benzene
Procedure:
-
A mixture of furan-2-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude furan-2-carbonyl chloride is dissolved in a minimal amount of dry benzene.
-
This solution is added dropwise to a cooled (0-5 °C) and well-stirred solution of hydrazine hydrate in anhydrous ethanol.
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with cold water and then recrystallized from ethanol to yield pure furan-2-carbohydrazide.
Synthesis of this compound
This protocol outlines the two-step synthesis of the target compound from furan-2-carbohydrazide.
Step 1: Synthesis of N-(2-furoyl)thiosemicarbazide
-
A mixture of furan-2-carbohydrazide (0.01 mol), ammonium thiocyanate (0.01 mol), and hydrochloric acid (5 mL) in absolute ethanol (50 mL) is refluxed for 4 hours.[1]
-
Upon cooling, a white solid of N-(2-furoyl)thiosemicarbazide precipitates.
-
The solid is filtered, and the excess solvent from the filtrate is removed by vacuum evaporation.
-
The residue is recrystallized from a DMF-ethanol mixture (30:70 v/v) to yield the pure intermediate. A yield of approximately 90% can be expected.[1]
Step 2: Cyclization to this compound
-
The N-(2-furoyl)thiosemicarbazide intermediate (0.01 mol) is refluxed in a 10% sodium hydroxide solution (5 mL) for 3 hours.[1]
-
The resulting solution is cooled and filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 5-6.
-
The solid product that precipitates is filtered, dried, and recrystallized from dilute ethanol. A yield of approximately 75% can be expected.[1]
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of this compound.
Table 1: Effect of Base on Cyclization Yield
| Base | Reaction Time (h) | Yield (%) | Reference |
| 10% NaOH | 3 | 75 | [1] |
| 8% NaOH | Not specified | High | |
| 2M KOH | Not specified | High | |
| Na₂CO₃ | Not specified | Lower than strong bases |
Table 2: Reported Yields for Key Synthesis Steps
| Step | Product | Yield (%) | Reference |
| Synthesis of tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | 90 | [3] |
| Synthesis of N-(2-furoyl)thiosemicarbazide | N-(2-furoyl)thiosemicarbazide | 90 | [1] |
| Cyclization to this compound | This compound | 75 | [1] |
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Furyl-1,2,4-triazole-3-thione in DMSO
Welcome to the technical support center for 5-Furyl-1,2,4-triazole-3-thione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is 5-Furyl-1,2,4-triazole-3-thione difficult to dissolve in DMSO at high concentrations?
While DMSO is a powerful and versatile solvent, the solubility of any compound is finite. 5-Furyl-1,2,4-triazole-3-thione, a heterocyclic compound, likely has strong intermolecular interactions in its solid state (crystal lattice energy). Overcoming these forces to achieve dissolution requires favorable interactions with the solvent. At higher concentrations, the equilibrium between the solid and dissolved states may be reached, preventing further dissolution.
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it with an aqueous buffer for my assay. Why does this happen?
This is a common phenomenon known as "antisolvent precipitation." Your compound is likely much less soluble in the aqueous buffer than in DMSO. When the buffer is added, the overall polarity of the solvent mixture increases significantly. This change in the solvent environment can cause the compound to crash out of the solution.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid significant cytotoxicity.[2][3] Always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments.
Q4: Can temperature be used to improve the solubility of 5-Furyl-1,2,4-triazole-3-thione in DMSO?
Gentle warming can often increase the rate of dissolution and the solubility limit of a compound.[2] However, it is essential to be cautious, as excessive heat can lead to the degradation of your compound. It is recommended to perform stability tests if you plan to use heat for dissolution.
Q5: Are there alternatives to DMSO for dissolving this compound for biological assays?
While DMSO is a common choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[1] Additionally, co-solvent systems, where a mixture of solvents is used, may improve solubility.[4] The choice of solvent will depend on the specific requirements of your experiment and its compatibility with your biological system.
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in 100% DMSO.
Initial Assessment:
-
Visual Inspection: Observe if the solution is clear or if solid particles remain.
-
Concentration Check: Ensure you are not exceeding the known or expected solubility limit.
Troubleshooting Steps:
-
Increase Mixing: Vortex the solution for an extended period (2-5 minutes).
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes.[2]
-
Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates.[2]
-
Reduce Concentration: If the above steps fail, your desired concentration may be too high. Prepare a new, more dilute stock solution.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce its solvating power. Use fresh, anhydrous DMSO.
Issue 2: The compound precipitates upon dilution with aqueous buffer.
Initial Assessment:
-
Observe Timing: Note if the precipitation is immediate or occurs over time.
-
Final Concentration: Calculate the final concentration of the compound and DMSO in the aqueous solution.
Troubleshooting Steps:
-
Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the small volume of your DMSO stock dropwise to the full volume of the buffer while gently vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Add the aqueous buffer to the DMSO stock in small increments, mixing well between each addition.[3]
-
Optimize Final DMSO Concentration: A slightly higher final DMSO concentration (while staying within the tolerated limits of your assay) may keep the compound in solution.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[3] If your compound has acidic or basic properties, adjusting the pH of the aqueous buffer may improve solubility.
-
Use of Co-solvents or Excipients: Consider the use of a co-solvent in your final solution or the addition of solubilizing agents like cyclodextrins.[5]
Data Presentation
The following tables provide an illustrative example of how to present solubility data for 5-Furyl-1,2,4-triazole-3-thione. Note: The values presented here are for demonstration purposes and are not experimentally determined.
Table 1: Illustrative Solubility in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | > 50 | Readily soluble |
| DMF | 25 | > 50 | Readily soluble |
| Ethanol | 25 | ~5 | Sparingly soluble |
| Water | 25 | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.1 | Practically insoluble |
Table 2: Example of Co-Solvent System Efficacy on Aqueous Solubility
| Co-Solvent System (DMSO % in PBS pH 7.4) | Maximum Achievable Concentration (µM) | Precipitation Observed |
| 0.1% | 1 | No |
| 0.5% | 10 | No |
| 1.0% | 25 | Slight, after 1 hour |
| 2.0% | 50 | No |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
5-Furyl-1,2,4-triazole-3-thione
-
DMSO (anhydrous)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of 5-Furyl-1,2,4-triazole-3-thione to a glass vial.
-
Add a known volume of DMSO to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[6]
-
After shaking, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol 2: Systematic Approach to Overcoming Precipitation upon Aqueous Dilution
This protocol provides a workflow for identifying a suitable method to prepare a working solution in an aqueous buffer.
Materials:
-
Concentrated stock solution of 5-Furyl-1,2,4-triazole-3-thione in 100% DMSO (e.g., 50 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Direct Dilution (Baseline): In a microcentrifuge tube, add the required volume of your DMSO stock to the aqueous buffer to achieve your target final concentration. Vortex briefly and observe for precipitation.
-
Reverse Dilution: In a new tube, add the full volume of the aqueous buffer. While vortexing, slowly add the required volume of the DMSO stock. Observe for precipitation.
-
Stepwise Dilution: In a new tube, add the DMSO stock. Add the aqueous buffer in 4-5 small aliquots, vortexing for 30 seconds between each addition. Observe for precipitation.
-
pH Adjustment (if applicable): Prepare several batches of your aqueous buffer with adjusted pH values (e.g., 6.4, 7.4, 8.4). Repeat the most successful dilution method from the steps above with each buffer and observe for improved solubility.
-
Co-Solvent Evaluation: Prepare dilutions with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%) to determine the minimum concentration required to maintain solubility.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: A systematic workflow for enhancing compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Triazole-3-thiones
This guide is intended for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triazole-3-thione compounds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve issues related to unexpected peaks in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could be their source?
A1: Unexpected signals in the aromatic region (typically 6.5-8.5 ppm) can arise from several sources:
-
Unreacted Starting Materials: If your synthesis involves aromatic precursors such as substituted benzoyl chlorides or phenyl isothiocyanates, residual amounts of these can appear in your spectrum.
-
Aromatic Solvents: Traces of aromatic solvents used during synthesis or purification (e.g., toluene, benzene) can be difficult to remove and may show up in the final spectrum.[1]
-
Side Products: Depending on the synthetic route, isomeric side products or related heterocyclic systems like 1,3,4-thiadiazoles may be formed, which also contain aromatic protons.[2]
-
Degradation: Some triazole-3-thiones may degrade upon exposure to light or air, leading to the formation of new aromatic species.[3]
Q2: There are broad singlets in my spectrum, particularly around 0.9 and 1.2 ppm. What are these?
A2: These are classic signs of "grease" contamination. This can be introduced from greased glassware joints, vacuum grease, or even from handling NMR tubes with bare hands. Silicon-based grease typically appears around 0.0 ± 0.1 ppm.
Q3: I have a broad peak that disappears when I add a drop of D₂O to my NMR sample. What does this indicate?
A3: This is a strong indication of an exchangeable proton, such as an N-H or O-H proton.[1] In the context of triazole-3-thiones, this is often the N-H proton of the triazole ring. The deuterium from D₂O exchanges with the proton, rendering it invisible in the ¹H NMR spectrum.
Q4: My baseline is noisy and the peaks are broad. What could be the issue?
A4: Poor spectral quality can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Low Sample Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio.[4] For ¹H NMR, a concentration of 5-25 mg is typical.[4] For ¹³C NMR, higher concentrations (15-30 mg) are often necessary.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.
-
Insoluble Material: Undissolved particles in the NMR tube can disrupt the magnetic field homogeneity.[5]
Troubleshooting Guide for Unexpected Peaks
If you observe unexpected peaks in the NMR spectrum of your triazole-3-thione, follow this systematic approach to identify the source of the impurity.
Step 1: Identify Common Contaminants
Before investigating synthesis-related impurities, it's crucial to rule out common laboratory contaminants.
Methodology:
-
Check for Solvent Peaks: Compare the chemical shifts of the unexpected peaks with the known residual peaks of your deuterated solvent and any other solvents used in the synthesis or purification.
-
Look for Water: A broad peak, typically between 1.5 and 4.8 ppm depending on the solvent, can indicate the presence of water.
-
Identify Grease: Look for broad signals around 0.9 and 1.2 ppm for hydrocarbon grease or around 0 ppm for silicone grease.
| Contaminant | Typical ¹H NMR Chemical Shift (ppm) | Appearance |
| Residual Solvents | Varies (see solvent reference tables) | Sharp singlets or multiplets |
| Water (H₂O/HOD) | ~1.5 (CDCl₃), ~2.5 (DMSO-d₆), ~4.8 (D₂O) | Broad singlet |
| Hydrocarbon Grease | ~0.9, ~1.2 | Broad multiplets |
| Silicone Grease | ~0.0 | Broad singlet |
Step 2: Analyze Synthesis-Related Impurities
If common contaminants are ruled out, the unexpected peaks are likely related to the synthesis of the triazole-3-thione.
Methodology:
-
Review the Synthetic Protocol: Identify all starting materials, reagents, and intermediates.
-
Compare with Known Spectra: If available, compare the chemical shifts of the unexpected peaks with the NMR spectra of the starting materials.
-
Consider Side Reactions: Evaluate the possibility of side reactions, such as the formation of isomeric products (e.g., 1,3,4-thiadiazoles) or incomplete cyclization.
| Potential Synthesis-Related Impurity | Typical ¹H NMR Chemical Shift Range (ppm) | Notes |
| Thiosemicarbazide | N-H protons can be broad and appear over a wide range. | Often used as a starting material. |
| Isothiocyanates | Aromatic/aliphatic protons depending on the R group. | Common coupling partner in synthesis. |
| 1,3,4-Thiadiazole-2-amine | Aromatic protons and a distinct amine proton signal. | A common isomeric byproduct.[2] |
| Acylthiosemicarbazide Intermediate | Amide and thioamide N-H protons are typically downfield. | Result of incomplete cyclization. |
Step 3: Confirm the Structure of the Main Product
Ensure that the major peaks in your spectrum correspond to the desired triazole-3-thione. Pay close attention to the tautomeric equilibrium. Triazole-3-thiones can exist in equilibrium with their thiol tautomers. This can sometimes lead to the appearance of two sets of signals, or broadened peaks, depending on the rate of exchange and the solvent used.[6][7]
| Tautomer | Key ¹³C NMR Signal | Key ¹H NMR Signal |
| Thione | C=S carbon typically resonates around 165-185 ppm.[8][9] | N-H protons are often broad and downfield. |
| Thiol | C-S carbon is typically more upfield. | S-H proton signal may be observed. |
Experimental Protocols
General Protocol for Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol is a generalized procedure based on common synthetic routes.[10][11]
-
Formation of Thiosemicarbazide: A substituted acid hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent (e.g., ethanol) under reflux for several hours.
-
Cyclization: The resulting acylthiosemicarbazide is then cyclized in the presence of a base (e.g., aqueous NaOH or KOH) by heating under reflux.
-
Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thione.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol for NMR Sample Preparation
-
Glassware: Use a clean and dry NMR tube, preferably of high precision.[4] Ensure the cap is also clean.
-
Sample Weighing: Accurately weigh 5-25 mg of the purified triazole-3-thione for ¹H NMR (15-30 mg for ¹³C NMR).[5]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for triazole derivatives due to its high polarity.[9][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample.[5] Gently vortex or sonicate to ensure complete dissolution. The solution should be homogeneous and free of any particulate matter.[13]
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Visual Troubleshooting Guides
Below are diagrams to assist in the troubleshooting process.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Potential sources of unexpected NMR signals.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. organomation.com [organomation.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclization of Furyl Thiosemicarbazides
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of furyl thiosemicarbazides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic compounds that can be synthesized from the cyclization of furyl thiosemicarbazides?
Furyl thiosemicarbazides are versatile precursors for synthesizing a variety of biologically significant heterocyclic compounds. The major products depend on the reaction conditions and the cyclizing agent used. Common heterocyclic systems include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
4-Thiazolidinones: Result from the reaction with α-haloesters or related compounds, such as ethyl bromoacetate or chloroacetic acid.[3][4]
Q2: How does the pH of the reaction medium (acidic vs. basic) influence the type of heterocycle formed?
The pH of the reaction medium is a critical factor that directs the cyclization pathway of furyl thiosemicarbazide derivatives.[2]
-
Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2] The mechanism generally involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[1]
-
Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), 1,2,4-triazole derivatives are typically formed.[1][2][5]
Troubleshooting Guide
This guide addresses common problems encountered during the cyclization of furyl thiosemicarbazides.
Issue 1: Low or No Product Yield
Q: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent issue that can arise from several factors. A systematic evaluation of your reaction setup can help identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions (pH) | - For 1,3,4-thiadiazoles: Ensure the reaction medium is sufficiently acidic. Consider using concentrated H₂SO₄, polyphosphoric acid, or POCl₃.[2] - For 1,2,4-triazoles: Verify the basicity of the reaction mixture. The use of NaOH or KOH is recommended.[2][5] |
| Ineffective Cyclizing/Dehydrating Agent | - For 1,3,4-thiadiazoles, strong dehydrating agents like concentrated H₂SO₄ or POCl₃ are often effective.[2][6] - For 4-thiazolidinones, ensure the quality and stoichiometry of the α-haloester (e.g., ethyl bromoacetate) and the presence of a suitable base like anhydrous sodium acetate.[4][7] |
| Sub-optimal Temperature and Reaction Time | - Some cyclizations require elevated temperatures (reflux) to proceed efficiently.[2] Ensure your reaction is heated appropriately for a sufficient duration, which can range from a few hours to over 24 hours.[2] - Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[2] Consult established protocols for your specific substrate. |
| Poor Quality of Starting Materials | - Impurities in the furyl thiosemicarbazide or the cyclizing agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.[2] |
Issue 2: Formation of Multiple Products or Side Products
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
A: The formation of multiple products often indicates that competing reaction pathways are occurring. Optimizing reaction conditions can enhance selectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | - As pH is a key determinant, precise control over the acidity or basicity of the medium is crucial to favor the desired cyclization pathway.[1][2] |
| Temperature is Too High | - High temperatures can sometimes lead to side reactions or decomposition of the desired product. Try running the reaction at a lower temperature for a longer duration. |
| Alternative Cyclization Pathways | - Depending on the substituents on the furyl thiosemicarbazide, alternative cyclizations may be possible. Carefully analyze the structure of the side products using spectroscopic methods (NMR, IR, MS) to understand the competing reaction and adjust conditions to disfavor it. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What purification strategies are recommended?
A: Purification challenges can arise from unreacted starting materials, side products, or the solubility characteristics of the product itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. If starting material remains, consider increasing the reaction time or adjusting the stoichiometry of the reagents.[1] |
| Product Solubility Issues | - If the product precipitates from the reaction mixture, filtration may be sufficient for initial purification.[1] - If the product is soluble, techniques like extraction, column chromatography, or recrystallization from a suitable solvent (e.g., ethanol, DMF/water) are necessary.[1] |
| Product is a Salt | - If the reaction is conducted in a strong acid or base, the product may exist as a salt. Neutralize the reaction mixture to precipitate the free base or acid form of the product.[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole Derivative
This protocol is a general guideline for the synthesis of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole.
-
Dissolution: Dissolve the corresponding 1-(furan-2-carbonyl)thiosemicarbazide (0.01 mol) in cold, concentrated sulfuric acid (10 mL).
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture carefully onto crushed ice.
-
Neutralization and Precipitation: Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Base-Catalyzed Cyclization to a 1,2,4-Triazole Derivative
This protocol provides a general method for synthesizing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Reaction Mixture: Reflux a mixture of 1-(furan-2-carbonyl)thiosemicarbazide (1 mmol) in an aqueous solution of a base like potassium hydroxide (1.5 mmol).[5]
-
Monitoring: Monitor the reaction for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0-5 °C.
-
Acidification: Acidify the solution with dilute HCl to precipitate the product.[5]
-
Purification: Filter the solid, wash with cold water, and recrystallize to obtain the pure triazole.[5]
Protocol 3: Synthesis of 4-Thiazolidinone Derivatives
This protocol outlines the synthesis of 2-((furan-2-ylmethylene)hydrazono)-3-phenylthiazolidin-4-one.
-
Initial Mixture: A mixture of the appropriate furyl thiosemicarbazone (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (4.5 mmol) in ethanol (30 mL) is prepared.[7]
-
Reaction: The mixture is stirred and heated under reflux at 80°C for 6 hours.[7]
-
Work-up: The reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
Purification: The resulting solid precipitate is filtered, washed with water, and then recrystallized from a suitable solvent mixture like ethanol-DMF.[7]
Visualizations
Caption: General experimental workflow for the cyclization of furyl thiosemicarbazides.
Caption: Troubleshooting logic for low product yield in cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones [article.sapub.org]
- 5. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Journal of Chemical Sciences : A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives - ISCA [isca.me]
- 7. mdpi.com [mdpi.com]
Minimizing byproduct formation in 1,2,4-triazole-3-thione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiones. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiones, particularly focusing on the cyclization of thiosemicarbazide derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 1,2,4-Triazole-3-thione | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH. | Optimize Reaction Conditions: - Temperature: Some cyclizations proceed at room temperature, while others require reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. - Reaction Time: Reaction times can vary from a few hours to a full day. Track the reaction's progress with TLC to identify the ideal duration and prevent product degradation. - pH: The pH of the reaction medium is critical. Basic conditions (e.g., using NaOH, KOH, or Na2CO3) generally favor the formation of 1,2,4-triazole-3-thiones. |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Select an Appropriate Solvent: Common solvents for this synthesis include ethanol, methanol, dioxane, and dimethylformamide (DMF). The solubility of reactants and the reaction pathway can be solvent-dependent. | |
| Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the other reactant can lead to side reactions. | Ensure Purity of Starting Materials: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use. | |
| Formation of Significant Byproducts (e.g., 1,3,4-Thiadiazole) | Acidic Reaction Conditions: The primary cause for the formation of 1,3,4-thiadiazole byproducts is an acidic medium. | Maintain Basic Conditions: The cyclization of acylthiosemicarbazides in the presence of a strong acid like concentrated sulfuric acid typically yields 1,3,4-thiadiazoles. To favor the formation of 1,2,4-triazole-3-thiones, ensure the reaction is carried out in a basic medium. |
| Oxidative Cyclization Conditions: The use of certain oxidizing agents can lead to the formation of other heterocyclic systems like 1,3,4-oxadiazoles. | Control Oxidative Conditions: Be mindful of the chosen reagents. If not intending an oxidative pathway, avoid strong oxidizing agents. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product. | Ensure Complete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed. If the reaction is sluggish, consider optimizing the temperature or reaction time. |
| Similar Polarity of Product and Byproducts: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. | Optimize Purification Technique: - Recrystallization: Choose an appropriate solvent system for recrystallization to selectively crystallize the desired product. - Column Chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected solvent gradient to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,2,4-triazole-3-thiones?
A1: The most prevalent method involves the intramolecular cyclization of 1-acylthiosemicarbazides or substituted thiosemicarbazides. This reaction is typically carried out in a basic medium.
Q2: What are the key factors that influence the outcome of the synthesis?
A2: The most critical factor is the pH of the reaction medium. Basic conditions strongly favor the formation of 1,2,4-triazole-3-thiones, while acidic conditions tend to yield 1,3,4-thiadiazole derivatives as the major byproduct. Other important factors include reaction temperature, reaction time, and the purity of the starting materials.
Q3: How can I confirm the structure of my product and differentiate it from byproducts like 1,3,4-thiadiazoles?
A3: Spectroscopic methods are essential for structure elucidation.
-
¹H NMR: The N-H protons of the 1,2,4-triazole-3-thione ring typically appear as broad singlets at a characteristic downfield chemical shift.
-
¹³C NMR: The C=S carbon of the thione group has a distinct chemical shift.
-
IR Spectroscopy: Look for characteristic peaks for N-H, C=N, and C=S stretching vibrations.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Q4: Are there any "greener" synthesis methods available for 1,2,4-triazole-3-thiones?
A4: Yes, research is ongoing into more environmentally friendly synthetic routes. Some studies have explored the use of ionic liquids or choline chloride as recyclable catalysts in aqueous media to promote the cyclization reaction.
Data on Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,2,4-triazole-3-thiones. Please note that yields can vary significantly based on the specific substrates and reaction scale.
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Thiosemicarbazide and Formamide | None | Formamide | 110-120 °C | 30 min | 85 | |
| Benzoylthiosemicarbazide | 20% Sodium Hydroxide | Water | 90-95 °C | 3 h | 84 | |
| Acylthiosemicarbazides | 8% Sodium Hydroxide | Water | Reflux | Not specified | 70-94 | |
| Thiosemicarbazide and Aromatic Aldehyde | Thiamine Hydrochloride | Water | Room Temp | 15-30 min | 90-96 | |
| Thiocarbohydrazide and Formic Acid | None | Formic Acid | Reflux | Not specified | High |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 1,2,4-triazole-3-thione and a substituted derivative.
Protocol 1: Synthesis of 1,2,4-Triazole-3-thione from Thiosemicarbazide
Materials:
-
Thiosemicarbazide
-
Formamide
Procedure:
-
In a round-bottom flask, mix thiosemicarbazide (0.25 mol) with formamide (0.5 mol).
-
Heat the mixture at 110-120 °C for 30 minutes. The mixture should turn into a clear, pale green solution.
-
Pour the hot solution into a porcelain dish and allow it to cool overnight.
-
White crystals of 1,2,4-triazole-3-thione will precipitate.
-
Filter the crystals, wash them with water and then with hexane.
-
Dry the product in the air.
Protocol 2: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione from Benzoylthiosemicarbazide
Materials:
-
Benzoylthiosemicarbazide
-
20% Sodium Hydroxide solution
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve benzoylthiosemicarbazide (0.01 mol) in 20 mL of 20% sodium hydroxide solution in a round-bottom flask.
-
Heat the solution at 90-95 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add dilute hydrochloric acid to neutralize the solution to a slightly acidic pH. A white precipitate will form.
-
Filter the white slurry and wash the solid with cold water.
-
Dry the product in the air.
Visualizations
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for the synthesis of 1,2,4-triazole-3-thione.
Caption: General synthesis pathway for 1,2,4-triazole-3-thione.
Caption: Influence of pH on product vs. byproduct formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
How to resolve poor crystal formation for X-ray crystallography
Welcome to the Technical Support Center for X-ray Crystallography. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during crystal formation.
Troubleshooting Guide & FAQs
This guide is organized by common problems observed during crystallization experiments. Select the question that best describes your issue to find potential causes and solutions.
Problem 1: No crystals are forming, and the drop remains clear.
❓ Why are my crystallization drops completely clear with no crystals or precipitate?
A clear drop typically indicates that the protein has not reached a sufficient level of supersaturation required for nucleation. The precipitant concentration may be too low for your specific protein concentration.[1][2]
💡 Solutions:
-
Increase Protein Concentration: The optimal protein concentration for most macromolecules is between 8 and 20 mg/ml.[3] However, this is highly dependent on the specific protein; some may require concentrations up to 30 mg/ml or higher, while large complexes may need only 3-5 mg/ml.[2][3] If your initial screening concentration is low (e.g., < 5 mg/ml), try concentrating the protein further.[2][4]
-
Increase Precipitant Concentration: The purpose of a precipitant is to decrease the protein's solubility.[5][6] If the drop is clear, the precipitant concentration is likely too low.[1] You can set up optimization screens with incrementally higher precipitant concentrations.
-
Change Crystallization Method or Ratios: Altering the ratio of protein to reservoir solution in the drop can influence the rate of equilibration.[7] Slower, more controlled equilibration, as seen in vapor diffusion, can aid crystal growth.[5][8]
-
Re-evaluate the Protein Sample: Ensure the protein is stable in its storage buffer. High concentrations of certain additives like glycerol in the storage buffer can interfere with crystallization.[9][10] The protein should also be highly pure (>95%) and monodisperse.[2][11]
Problem 2: Amorphous precipitate forms instead of crystals.
❓ Why am I getting heavy, amorphous precipitate in my drops?
Heavy precipitation indicates that the supersaturation level was reached too quickly, causing the protein to crash out of solution randomly rather than forming an ordered crystal lattice.[5][12] This is often a sign that the protein and/or precipitant concentrations are too high.[2][5]
💡 Solutions:
-
Decrease Protein Concentration: If you observe precipitate in a majority of your screening drops, consider diluting your protein stock by half and repeating the screen.[1]
-
Decrease Precipitant Concentration: Set up an optimization screen (e.g., a grid screen) around the precipitant concentration that produced the precipitate, but with a range of lower concentrations.
-
Modify Drop Ratios: Using a higher ratio of protein solution to precipitant solution in the drop can slow down the equilibration process, potentially avoiding rapid precipitation.
-
Change Temperature: Temperature significantly affects protein solubility.[11] Moving crystallization trays to a lower temperature (e.g., 4°C) can sometimes slow down kinetics and favor crystal growth over precipitation.[13]
Troubleshooting Flowchart: No Crystals vs. Precipitate
This diagram outlines the initial decision-making process when your crystallization screen results in either clear drops or heavy precipitate.
Caption: Initial troubleshooting steps for clear drops or heavy precipitate.
Problem 3: Crystals are very small, needle-like, or poorly formed.
❓ I have crystals, but they are too small or poorly shaped for diffraction. How can I improve their quality?
Obtaining initial "hits" is a major step, but these often require optimization to grow larger, single crystals suitable for X-ray diffraction.[3] This issue usually stems from suboptimal nucleation and growth kinetics.
💡 Solutions:
-
Fine-Tune Precipitant and pH: Create a grid screen around the successful condition, varying the precipitant concentration and pH in small increments. Even minor changes can significantly impact crystal quality.[3]
-
Additive Screening: Introduce a third component to the drop. Additives are small molecules that can stabilize the protein, alter solvent properties, or mediate crystal contacts, leading to improved crystal growth.[9][14][15] Commercial additive screens test a wide variety of compounds.[15]
-
Microseeding: This powerful technique involves using crushed microcrystals from a previous experiment to "seed" new crystallization drops.[16][17] Seeding separates the nucleation and growth phases, allowing for growth in less supersaturated conditions, which often yields larger, higher-quality crystals.[17]
-
Control Temperature: Varying the incubation temperature can affect the kinetics of crystal growth. Slowing down the process by lowering the temperature can sometimes lead to larger, more ordered crystals.[11]
Quantitative Data Summary: Typical Crystallization Parameters
The following tables provide general concentration ranges for proteins and common precipitants. Note that optimal conditions must be determined empirically for each specific macromolecule.
Table 1: Recommended Protein Concentration Ranges
| Macromolecule Type | Typical Concentration Range (mg/ml) |
|---|---|
| Standard Proteins (10-50 kDa) | 8 - 20[1][3] |
| Small Proteins / Peptides | 20 - 50+[1][4] |
| Large Complexes / Viruses | 2 - 5[1][3] |
| Membrane Proteins | 1 - 30 (highly variable)[2] |
Table 2: Common Precipitant Types and Starting Concentrations
| Precipitant Type | Examples | Typical Starting Range |
|---|---|---|
| Polymers | Polyethylene Glycol (PEG) 3350, 4000, 6000 | 5% - 20% (w/v)[3] |
| Salts | Ammonium Sulfate, Sodium Chloride | 0.5 M - 2.0 M |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Isopropanol | 5% - 30% (v/v) |
Problem 4: The crystallization drop shows phase separation ("oiling out").
❓ My drop has separated into two distinct liquid phases. What is happening and how can I fix it?
Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the solution separates into a protein-rich dense phase and a protein-poor light phase. While this can sometimes lead to crystallization at the phase boundary, it often hinders the formation of usable crystals.[18][19]
💡 Solutions:
-
Adjust Concentrations: Try reducing the concentration of either the protein or the precipitant to move out of the phase separation zone in the phase diagram.[18]
-
Change Temperature: Phase separation can be temperature-dependent. Gently increasing or decreasing the temperature can sometimes cause the two phases to merge.[18]
-
Use Additives: The inclusion of certain additives can alter the solubility properties of the protein and prevent phase separation.
Diagram of Phase Separation
This diagram illustrates the phenomenon of liquid-liquid phase separation within a crystallization drop.
Caption: The process of phase separation in a crystallization experiment.
Experimental Protocols
Protocol 1: Microseeding for Crystal Optimization
Microseeding is a technique to promote the growth of larger, higher-quality crystals by introducing seed crystals into pre-equilibrated drops.[16][17]
I. Preparation of the Seed Stock
-
Harvest Crystals: Identify a drop containing microcrystals, needles, or a crystalline precipitate.
-
Wash and Stabilize: Carefully transfer the crystals to a stabilizing solution. This is typically the reservoir solution from the original hit condition, which prevents the crystals from dissolving.[16]
-
Crush the Crystals: Place the crystal-containing solution into a microcentrifuge tube. Add a seed bead (e.g., Hampton Research HR2-320) to the tube.[20]
-
Create Seed Stock: Vortex the tube in short, high-speed bursts to pulverize the crystals into a fine suspension of microscopic seeds.[16] The resulting suspension is your seed stock. Keep it on ice.[21]
II. Setting up the Seeding Experiment
-
Prepare Drops: Set up new crystallization drops using conditions similar to the original hit, but at a lower precipitant concentration to create a metastable zone suitable for growth but not for new nucleation.[17]
-
Introduce Seeds: Using a fine tool (like a cat whisker or specialized seeding tool), dip into the seed stock and streak it through the new crystallization drop.[17] Alternatively, for matrix microseeding, a small volume (e.g., 20-40 nL) of the seed stock can be added directly to the drop using a liquid handling robot.[20][22]
-
Serial Dilution: If the initial seeding results in too many small crystals (excessive nucleation), create serial dilutions of your seed stock (e.g., 1:10, 1:100, 1:1000) and repeat the experiment.[21][22]
Protocol 2: Additive Screening
Additive screening involves adding a third chemical component to a promising crystallization condition to improve crystal quality.[14][23]
I. Method A: Pre-mixing in Reservoir
-
Prepare Concentrated Condition: Prepare the successful crystallization condition at a slightly higher concentration (e.g., 1.1x) to account for dilution by the additive.
-
Mix Additive and Condition: In the reservoirs of a new crystallization plate, mix the concentrated condition with the additive screen solutions. For example, add 72 µL of your condition and 8 µL of an additive from a 96-well screen for a final volume of 80 µL.[23]
-
Set Up Drops: Proceed with the standard vapor diffusion setup, mixing your protein with the new condition+additive mixture from the reservoir.[23]
II. Method B: Direct Addition to Drop
-
Prepare Plate: Fill the reservoirs of a 96-well plate with your original hit condition.
-
Dispense Separately: Use a nanoliter-scale liquid handling robot to dispense the protein, the reservoir solution, and the additive directly into the drop well. For example, 200 nL protein + 200 nL reservoir solution + 100 nL additive.[23]
-
Observe: Monitor the drops for changes in crystal morphology, size, or number compared to the control condition without the additive.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. biocompare.com [biocompare.com]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. news-medical.net [news-medical.net]
- 17. Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xray.teresebergfors.com [xray.teresebergfors.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microseeding | Department of Biochemistry | UZH [bioc.uzh.ch]
- 21. douglas.co.uk [douglas.co.uk]
- 22. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 23. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Addressing contamination in antimicrobial assays of heterocyclic compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with antimicrobial assays of heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to contamination during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential contamination issues in your antimicrobial assays.
Question: My negative control wells in the Minimum Inhibitory Concentration (MIC) assay show unexpected turbidity or growth. What could be the cause?
Answer:
Unexpected growth in negative control wells is a clear indicator of contamination. Several sources could be responsible:
-
Contaminated Culture Media or Reagents: The broth, buffer solutions, or even the stock solution of your heterocyclic compound may be contaminated.
-
Poor Aseptic Technique: Introduction of contaminants from the environment, non-sterile equipment, or the operator during plate preparation.[1]
-
Contaminated Cell Stock: If you are testing against a specific microbial strain, the stock culture itself might be contaminated with another organism.
-
Incubator Contamination: The incubator can harbor contaminating microorganisms.[2]
To resolve this, systematically check each component. Perform sterility testing on all media and reagents used in the assay. Review and reinforce aseptic techniques with all laboratory personnel.[1] It is also advisable to streak out your stock culture to ensure its purity.
Question: I'm observing inconsistent or non-reproducible MIC values for my heterocyclic compound. Could contamination be the issue?
Answer:
Yes, contamination is a significant cause of variability in MIC results. Here's how different types of contamination can affect your outcomes:
-
Bacterial Contamination: A contaminating bacterium can either be more resistant to your compound than the test organism, leading to a falsely high MIC, or it could be more susceptible, potentially leading to a falsely low MIC if it outcompetes the test organism. Contamination levels above 5% can significantly alter apparent drug susceptibility.
-
Mycoplasma Contamination: This is a common and often undetected contaminant in cell cultures.[3] Mycoplasma can alter cellular metabolism, growth rates, and gene expression, which can indirectly affect the apparent antimicrobial activity of your compound.[4][5]
-
Fungal Contamination: The presence of fungi can alter the pH of the culture medium, which can affect the activity of your heterocyclic compound and the growth of the test organism.
To address this, it is crucial to implement routine screening for common contaminants like Mycoplasma using methods such as PCR.[6] Ensure the purity of your bacterial cultures before starting an assay.
Question: My heterocyclic compound is expected to be a potent antimicrobial, but the MIC results are consistently high. What should I investigate?
Answer:
Several factors could lead to unexpectedly high MIC values. In the context of contamination:
-
Resistant Contaminant: The presence of a resistant contaminating microorganism can mask the activity of your compound against the intended test organism.
-
Inactivation of the Compound: Some contaminants may produce enzymes or alter the culture environment in a way that inactivates your heterocyclic compound.
-
Biofilm Formation: Some contaminating bacteria are capable of forming biofilms, which can confer increased resistance to antimicrobial agents.[2]
It is recommended to first confirm the purity of your test organism. If the culture is pure, consider the possibility that the organism has inherent or acquired resistance. If contamination is suspected, identify the contaminant and re-run the assay with a pure culture.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a laboratory setting?
A1: The most common sources of contamination include laboratory personnel (from skin and aerosols), unfiltered air, contaminated lab equipment and reagents (including water baths and incubators), and cross-contamination between different cell or microbial cultures.[1]
Q2: How can I prevent contamination in my antimicrobial assays?
A2: A multi-faceted approach is essential for preventing contamination:
-
Strict Aseptic Technique: Always work in a clean and sanitized environment, such as a laminar flow hood. Use sterile equipment and reagents, and practice proper handwashing and gloving procedures.
-
Routine Screening: Regularly test your cell lines and microbial stocks for common contaminants like Mycoplasma.[6]
-
Quarantine New Cultures: Isolate and test any new cell lines or microbial strains before introducing them into your general lab stock.[6]
-
Proper Reagent Handling: Use dedicated bottles of media for specific cell lines or experiments to avoid cross-contamination.[6]
-
Regular Equipment Maintenance: Regularly clean and decontaminate incubators, water baths, and other laboratory equipment.
Q3: What methods can I use to detect Mycoplasma contamination?
A3: Several methods are available for Mycoplasma detection:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects Mycoplasma DNA.[6][7]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst allows for the visualization of Mycoplasma nuclei under a fluorescence microscope.[7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects Mycoplasma antigens.[6]
-
Microbiological Culture: This involves attempting to grow Mycoplasma on specialized agar plates, which is the most direct method but can be time-consuming.[7]
Q4: Can the antimicrobial properties of my heterocyclic compound interfere with sterility testing?
A4: Yes, this is a critical consideration. The inherent antimicrobial activity of your test compound can inhibit the growth of any potential contaminants in the sterility test, leading to a false negative result.[8][9] To counteract this, methods such as membrane filtration followed by rinsing to remove the compound, or the use of specific neutralizing agents in the culture medium, are employed.[8][9]
Data Presentation
The presence of contaminants can significantly alter the observed Minimum Inhibitory Concentration (MIC) of an antimicrobial compound. The following table provides a representative summary of how different levels of a resistant bacterial contaminant could theoretically affect the MIC of a heterocyclic compound against a susceptible test organism.
| Percentage of Contaminant in Inoculum | Apparent MIC (µg/mL) of Heterocyclic Compound X | Fold Change in MIC | Interpretation of Result |
| 0% (Pure Culture) | 8 | 1x | True Susceptibility |
| 5% | 16 | 2x | Minor increase, potentially within experimental variability |
| 12.5% | 64 | 8x | Significant increase, leading to a misclassification of susceptibility |
| 25% | >128 | >16x | Compound appears ineffective |
| 50% | >128 | >16x | Compound appears ineffective |
Note: This table is for illustrative purposes and the actual impact will vary depending on the specific organisms and compound being tested.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of a heterocyclic compound using the broth microdilution method.
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the heterocyclic compound and dissolve it in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Using a multichannel pipette, add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated compound solution to the wells in the first column.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the heterocyclic compound at which there is no visible growth of the microorganism.
-
Protocol 2: Sterility Testing of Laboratory Reagents
This protocol describes the direct inoculation method for sterility testing of reagents used in antimicrobial assays.
-
Media Preparation:
-
Prepare two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria, and Trypticase Soy Broth (TSB) for the detection of aerobic bacteria and fungi.
-
Dispense the media into sterile test tubes.
-
-
Inoculation:
-
Aseptically transfer a small volume (e.g., 1 mL) of the reagent to be tested into a tube of FTM and a tube of TSB.
-
For each set of tests, include a positive control (inoculate media with a low number of known microorganisms) and a negative control (uninoculated media).
-
-
Incubation:
-
Incubate the FTM tubes at 30-35°C and the TSB tubes at 20-25°C for a period of 14 days.
-
-
Observation and Interpretation:
-
Visually inspect the tubes for any signs of turbidity (cloudiness) at regular intervals during the incubation period.
-
If turbidity is observed in the test sample tubes and not in the negative control, it indicates the presence of microbial contamination. The positive controls should show growth.
-
Visualizations
Signaling Pathway Diagrams
Contaminants can interfere with cellular signaling pathways, which may alter the host cell's response to the antimicrobial compound being tested.
Caption: Mycoplasma contamination can activate TLR2/6, leading to the activation of MAPK and NF-κB signaling pathways and subsequent inflammatory responses.[7][10][11]
Caption: Bacterial endotoxins (LPS) can activate the TLR4 signaling pathway, leading to NF-κB activation and the release of inflammatory cytokines.[3]
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting contamination when unexpected growth is observed in negative controls.
Caption: A streamlined experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. color | Graphviz [graphviz.org]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. dentalcare.com [dentalcare.com]
- 4. medium.com [medium.com]
- 5. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unix.stackexchange.com [unix.stackexchange.com]
- 8. Mycoplasma pneumoniae MPN606 induces inflammation by activating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species-Specific Endotoxin Stimulus Determines Toll-Like Receptor 4- and Caspase 11-Mediated Pathway Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor (TLR) Signaling Interacts with CREBH to Modulate High-density Lipoprotein (HDL) in Response to Bacterial Endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The information provided is intended to assist in ensuring the long-term stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?
A1: Changes in physical appearance are often the first indicators of chemical degradation or physical instability. Several factors could be responsible:
-
Oxidation: The thione functional group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, often accompanied by a color change. The furan ring can also be prone to oxidation.
-
Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the atmosphere. This can lead to clumping, and the presence of water can accelerate hydrolytic degradation pathways.
-
Light Sensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Thermal Decomposition: Although this compound has a high melting point, prolonged exposure to elevated temperatures can cause thermal decomposition. Studies on similar 1,2,4-triazole-thione derivatives suggest they can be less thermally stable than their oxygen analogues.[1]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Control Temperature: Store at recommended temperatures, typically cool and dry conditions. Avoid frequent temperature fluctuations.
-
Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the sample and identify any degradation products.
Q2: My compound is showing new peaks in the HPLC chromatogram after a period of storage. How can I identify these impurities?
A2: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. Identifying these degradation products is crucial for understanding the stability of your compound.
Troubleshooting Steps:
-
Hypothesize Degradation Pathways: Based on the structure of this compound, potential degradation pathways include:
-
Oxidation: Formation of a disulfide dimer or oxidation of the sulfur to sulfoxides or sulfonic acids.
-
Hydrolysis: Cleavage of the triazole or furan ring, although triazole rings are generally stable to hydrolysis.[2]
-
Photodegradation: Light-induced reactions that could lead to complex product mixtures.
-
-
Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing molecular formulas for the degradation products.
-
Forced Degradation Studies: Intentionally degrade a small sample of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in the experimental protocols section. This can help to generate the potential degradation products and confirm their retention times and mass spectra, aiding in the identification of the impurities in your stored sample.
Q3: What are the optimal conditions for long-term storage of this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation of the thione and furan moieties. |
| Light | Protected from Light (Amber Vial/Opaque Container) | Prevents photochemical degradation. |
| Humidity | Low Humidity (Store with Desiccant) | Minimizes water absorption and potential hydrolysis. |
| Container | Tightly Sealed, Non-reactive Material (e.g., Glass) | Prevents contamination and reaction with container materials. |
Q4: Can the thione-thiol tautomerism of this compound affect its stability and my experimental results?
A4: Yes, 1,2,4-triazole-3-thiones can exist in equilibrium with their thiol tautomeric form. While the thione form is generally more stable, the equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism can have implications for:
-
Reactivity: The thiol form is a better nucleophile, which could influence its reactivity in certain assays or synthetic procedures.
-
Analytical Characterization: You may observe peak broadening or the appearance of two distinct peaks in your analytical data (e.g., NMR, HPLC) corresponding to the two tautomers, depending on the conditions and the timescale of the analytical technique.
-
Biological Activity: The two tautomers may have different binding affinities to biological targets.
It is important to be aware of this potential equilibrium and to ensure consistency in your experimental conditions (e.g., solvent, pH) to obtain reproducible results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV-Vis scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze by HPLC. |
| Thermal Degradation | Place 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis. |
| Photolytic Degradation | Expose 10 mg of the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve in a suitable solvent for HPLC analysis. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for long-term stability testing and troubleshooting.
Caption: Thione-thiol tautomeric equilibrium.
References
Technical Support Center: Refining Purification Techniques for Polar Triazole Thione Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification strategies for polar triazole thione analogues.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar triazole thione analogues, offering step-by-step solutions.
Chromatography (Flash and HPLC)
Problem: Poor separation of the target compound from polar impurities.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: Standard silica gel may not be ideal for highly polar compounds.
-
Solution: Consider using a more polar stationary phase like alumina or a bonded-phase silica (e.g., diol, amino). For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
-
-
Suboptimal Mobile Phase: The solvent system may not have the correct polarity to achieve separation.
-
Solution 1 (Normal Phase): Increase the polarity of the mobile phase. For silica gel, adding a small amount of a highly polar solvent like methanol to the eluent can improve separation. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.
-
Solution 2 (Reversed-Phase HPLC): For polar compounds that show poor retention and elute in the solvent front, consider using a polar-embedded or polar-endcapped column. Adjusting the pH of the mobile phase can also increase the retention of ionizable triazoles. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.[1]
-
Problem: The compound streaks on the TLC plate or column.
Possible Causes & Solutions:
-
Compound-Stationary Phase Interaction: Polar, nitrogen-containing compounds can interact strongly with the acidic sites on silica gel, leading to streaking.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.5-3%), to the mobile phase to neutralize the acidic sites on the silica.
-
-
Incomplete Dissolution: The compound may not be fully dissolved in the mobile phase before loading onto the column.
-
Solution: Ensure the compound is completely dissolved in a minimal amount of the mobile phase before loading.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Melting Point vs. Boiling Point: The melting point of your compound may be lower than the boiling point of the chosen solvent.
-
Solution: Select a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can also slow down the cooling rate.[1]
-
-
Supersaturation with Impurities: A high concentration of impurities can inhibit crystallization.
-
Solution: Attempt to purify the compound partially by another method, such as a quick filtration through a silica plug, before recrystallization.
-
Problem: Low recovery of the purified compound.
Possible Causes & Solutions:
-
High Solubility in Cold Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.
-
Solution: Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. Performing small-scale solubility tests can help identify the ideal solvent.[2]
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound completely.
-
-
Premature Crystallization: The product may crystallize in the funnel during hot filtration.
-
Solution: Preheat the funnel and receiving flask before filtration.
-
Liquid-Liquid Extraction
Problem: Poor recovery of the polar triazole thione in the organic phase.
Possible Causes & Solutions:
-
High Polarity of the Compound: The compound is too polar and has a higher affinity for the aqueous phase.
-
Solution 1: "Salting Out": Add a saturated salt solution (brine) or a solid salt like sodium chloride to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the solubility of the organic compound and forcing it into the organic phase.[1]
-
Solution 2: pH Adjustment: If the triazole thione has acidic or basic properties, adjust the pH of the aqueous layer to neutralize the compound, thereby reducing its polarity and increasing its solubility in the organic solvent.
-
Solution 3: Use a More Polar Organic Solvent: Employ a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.
-
Problem: Formation of an emulsion at the interface of the two layers.
Possible Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.
-
Solution: Gently invert the funnel several times instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of brine, allowing the mixture to stand for an extended period, or filtering the mixture through a plug of glass wool.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for purifying a newly synthesized polar triazole thione analogue?
A1: A good initial step is to assess the purity of the crude product using Thin Layer Chromatography (TLC) with a polar mobile phase (e.g., 5-10% methanol in dichloromethane). If the compound is a solid and the TLC shows one major spot with minor impurities, recrystallization is often a simple and effective first purification method. For more complex mixtures or if the compound is an oil, flash column chromatography is recommended.[1]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. For polar triazole thiones, start with a relatively polar solvent system like ethyl acetate/hexane and gradually increase the polarity by adding methanol to dichloromethane. For highly polar compounds, a gradient of methanol in dichloromethane (e.g., 0-10%) is a common choice.
Q3: My polar triazole thione is highly water-soluble. How can I effectively extract it into an organic solvent?
A3: For very water-soluble compounds, a standard liquid-liquid extraction may be inefficient. In such cases, continuous liquid-liquid extraction can be employed. Alternatively, the "salting out" method, where a salt is added to the aqueous phase to decrease the solubility of the organic compound, is highly effective. Adjusting the pH to neutralize the compound can also significantly improve its partitioning into the organic layer.
Q4: Can I use reversed-phase chromatography for these polar compounds?
A4: While standard reversed-phase HPLC (with a C18 column) might result in poor retention for highly polar triazole thiones, specialized reversed-phase columns, such as those with polar-embedded or polar-endcapped stationary phases, are designed for better retention of polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for the separation of very polar compounds.[1]
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification of a Polar Triazole Thione Analogue
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Crude Product | 75% | - | - | Synthesized via cyclization of a thiosemicarbazide precursor. |
| Recrystallization | 75% | 92% | 85% | Recrystallized from hot ethanol.[3] |
| Flash Chromatography | 75% | >98% | 70% | Silica gel, gradient elution with 2-8% methanol in dichloromethane.[4] |
| Preparative HPLC | 92% (from recrystallization) | >99% | 90% | C18 column, gradient of acetonitrile in water with 0.1% formic acid.[5] |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar Triazole Thione
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude triazole thione in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various mobile phases. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexane, or for more polar compounds, methanol and dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Washing: Add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base for pH adjustment, or brine for "salting out").
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely.
-
Collection: Drain the lower layer and then pour out the upper layer to avoid contamination at the stopcock.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the extracted compound.
Mandatory Visualization
References
Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation Patterns of Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex mass spectrometry fragmentation patterns of triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the mass spectrometry fragmentation of triazoles?
A1: The fragmentation of triazoles in mass spectrometry is a complex process influenced by several key factors:
-
Isomeric Structure: 1,2,3-triazoles and 1,2,4-triazoles exhibit distinct fragmentation patterns.
-
Nature and Position of Substituents: The type of substituent groups and their location on the triazole ring strongly direct the fragmentation pathways.[1][2]
-
Ionization Technique: Electron Ionization (EI) and Electrospray Ionization (ESI) induce different fragmentation mechanisms. EI typically leads to more extensive fragmentation and ring cleavage, while ESI is a softer ionization technique.[1]
Q2: What are the characteristic fragmentation patterns for 1,2,4-triazoles?
A2: Under Electron Ionization (EI), 1,2,4-triazoles often undergo ring cleavage. A common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole (m/z 69.0653) is the loss of a hydrogen cyanide (HCN) molecule, resulting in a major fragment ion at m/z 42.[1] For substituted 1,2,4-triazoles, the loss of a nitrogen molecule (N₂) to form a nitrilium ion can also occur.[1] The fragmentation of methyl- and phenyl-substituted 1,2,4-triazoline-5-thiones can be particularly complex.[1]
Q3: What are the typical fragmentation patterns observed for 1,2,3-triazoles?
A3: The mass spectra of substituted 1,2,3-triazoles are highly dependent on the nature of their substituents.[2] Common fragmentation pathways initiated by cleavage of the triazole ring include the loss of N₂, HCN, and fragments related to the substituent groups.[2] In some cases, skeletal rearrangements can occur, leading to the elimination of the maximum possible number of nitrogen molecules.[2]
Q4: Can isomeric triazoles be differentiated using mass spectrometry?
A4: Yes, differentiation between isomeric triazoles is possible due to their distinct fragmentation patterns. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. For example, gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles has been observed under certain ESI-MS/MS conditions, a phenomenon that can aid in isomer identification.[3]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Undetectable Peaks
Weak or absent signals for your triazole compounds can be frustrating. Here are some common causes and solutions:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal may be too low to detect. Conversely, a highly concentrated sample can lead to ion suppression.[4]
-
Ionization Efficiency: The choice of ionization technique is critical. Experiment with different methods like ESI, Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to find the optimal technique for your specific triazole derivative.[4]
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[4]
Issue 2: Unexpected Peaks or High Background Noise
The presence of unexpected peaks can complicate data interpretation. Consider the following possibilities:
-
In-source Fragmentation: Labile metabolites of the parent drug can fragment within the ion source, generating the parent drug ion and leading to analytical interference. This has been reported for posaconazole glucuronides.[5] The extent of this interference can vary between different mass spectrometer models.[5]
-
Contamination: Contamination can arise from various sources, including the sample itself, solvents, or the instrument. Siloxane polymers from septa are a common source of repeating peaks in chromatograms.
-
Adduct Formation: In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).
Issue 3: Complex and Difficult-to-Interpret Fragmentation Patterns
Triazoles are known for their intricate fragmentation behavior. Here’s how to approach complex spectra:
-
Varying Collision Energy: In tandem mass spectrometry (MS/MS), systematically varying the collision energy in Collision-Induced Dissociation (CID) can help to control the degree of fragmentation and elucidate fragmentation pathways.[1][6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of fragment ions, aiding in their identification.
-
Isotopic Labeling: Using stable isotopes (e.g., ¹⁵N) can help to trace the fragmentation pathways of the triazole ring and its substituents.[1]
Data Presentation
Table 1: Common Fragment Ions in the Mass Spectra of Substituted Triazoles
| Triazole Type | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Common Neutral Losses | Reference |
| Unsubstituted 1H-1,2,4-triazole | EI | 69 | 42 | HCN | [1] |
| Substituted 1,2,3-triazoles | EI | Variable | [P-N₂]⁺, [P-HCN]⁺, [RCN]⁺ | N₂, HCN, RCN | [2] |
| Glucopyranosyl derivatives of 1,2,4-triazole | MS | Variable | 331, 127, 109 | Sequential neutral molecules | [7][8] |
| Amino derivatives of 1,2,4-triazole | MS | Variable | 60 | - | [7] |
Experimental Protocols
HPLC-MS Analysis of 1,2,4-Triazole-3-thiones
This protocol is adapted from a method used for the analysis of 1,2,4-triazole-3-thiones.[9]
-
Instrumentation: Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer.[1]
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase: Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive.[1]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]
-
Capillary Voltage: 4000 V.[1]
-
Fragmentor Voltage: Varied (e.g., 0, 100, 200 V) to induce fragmentation.[1]
-
Scan Range: m/z 100–1000.[1]
Electron Impact Mass Spectrometry (EI-MS) of 1,2,4-Triazoles
General conditions for EI-MS analysis are as follows:
-
The sample is introduced into a high vacuum source.
-
It is then bombarded with electrons, typically at 70 eV, which causes ionization and fragmentation.[1]
-
High-resolution mass spectrometry and isotopic labeling are often employed to determine the elemental composition of fragments and to elucidate complex fragmentation mechanisms.[1]
Visualizations
Caption: Generalized fragmentation pathways for protonated triazoles in ESI-MS.
Caption: Troubleshooting workflow for poor mass spectrometry signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Furan vs. Phenyl Substituted Triazole-3-thiones: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of furan and phenyl substituted triazole-3-thiones, focusing on their synthesis, spectral characterization, and antimicrobial and antifungal activities. The data presented is compiled from various research articles to offer a comprehensive overview for researchers in drug discovery and development. While a direct comparative study under identical conditions is not available in the reviewed literature, this guide collates and contrasts the findings from separate studies to highlight the potential differences and similarities imparted by the furan and phenyl moieties on the biological profile of the 1,2,4-triazole-3-thione core.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones typically involves a multi-step process commencing from a carboxylic acid hydrazide. The general pathway involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core. This core can then be further modified, for instance, by condensation with various aldehydes to form Schiff bases.
Below are the representative synthetic schemes for the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.
Synthesis of Phenyl and Furan Substituted Triazole-3-thiones.
Table 1: Physicochemical and Spectroscopic Data of Representative Compounds
| Compound | Molecular Formula | Melting Point (°C) | FT-IR (cm⁻¹) Highlights | ¹H-NMR (δ ppm) Highlights |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[1] | C₈H₈N₄S | 208-210 | 3298, 3180 (NH₂), 2550 (SH), 1620 (C=N) | 5.6 (s, 2H, NH₂), 7.4-7.8 (m, 5H, Ar-H), 13.8 (s, 1H, SH) |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | C₆H₆N₄OS | 185-187 | 3300, 3150 (NH₂), 2560 (SH), 1615 (C=N) | 5.7 (s, 2H, NH₂), 6.6-7.8 (m, 3H, Furan-H), 13.9 (s, 1H, SH) |
Comparative Biological Activity
The antimicrobial and antifungal activities of furan and phenyl substituted triazole-3-thiones have been evaluated against a range of microorganisms. The following tables summarize the biological activity data from different studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions between studies.
Table 2: Comparative Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Phenyl Substituted Derivatives | ||||
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (p-Cl) | Staphylococcus aureus | 18 | - | [2] |
| Escherichia coli | 16 | - | [2] | |
| Klebsiella pneumoniae | 15 | - | [2] | |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff base (p-OCH₃) | Staphylococcus aureus | - | 125 | [3] |
| Escherichia coli | - | 250 | [3] | |
| Furan Substituted Derivatives | ||||
| 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetate (isopropyl ester) | Staphylococcus aureus ATCC 25923 | - | 125 | [4] |
| Escherichia coli ATCC 25922 | - | 500 | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | - | 500 | [4] | |
| 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetate (isobutyl ester) | Staphylococcus aureus ATCC 25923 | - | 125 | [4] |
| Escherichia coli ATCC 25922 | - | 500 | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | - | 500 | [4] |
Table 3: Comparative Antifungal Activity
| Compound | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Phenyl Substituted Derivatives | ||||
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (p-Cl) | Candida albicans | 17 | - | [2] |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff base (p-OCH₃) | Candida albicans | - | 62.5 | [3] |
| Furan Substituted Derivatives | ||||
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivative | Not Specified | - | - |
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol[1][5]
-
Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, the respective carboxylic acid hydrazide (benzoic acid hydrazide or furoic acid hydrazide) is added. Carbon disulfide is then added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.
-
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water is refluxed for 4-6 hours. The color of the reaction mixture changes, and the evolution of hydrogen sulfide gas is observed. The reaction mixture is then cooled and acidified with dilute hydrochloric acid or acetic acid to precipitate the product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.
General Procedure for the Synthesis of Schiff Bases[2][6]
An equimolar mixture of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and a substituted aromatic aldehyde is refluxed in methanol or ethanol for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and recrystallized.
Antimicrobial Activity Assay (Agar Well/Disc Diffusion Method)[1][2]
Workflow for Agar Well Diffusion Antimicrobial Assay.
-
Preparation of Media and Inoculum: A sterile nutrient agar or Mueller-Hinton agar is poured into sterile Petri dishes. A standardized suspension of the test microorganism is prepared.
-
Inoculation: The agar surface is uniformly swabbed with the microbial suspension.
-
Application of Test Compounds: Wells are made in the agar using a sterile cork borer, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. Alternatively, sterile filter paper discs impregnated with the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well or disc is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[3][4]
-
Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. nepjol.info [nepjol.info]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Structure-Activity Relationship (SAR) of 5-Furyl-1,2,4-triazole-3-thione Derivatives: A Comparative Guide
The following guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-furyl-1,2,4-triazole-3-thione derivatives, focusing on their antimicrobial and antifungal activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The antimicrobial and antifungal activities of synthesized 5-furyl-1,2,4-triazole-3-thione derivatives have been evaluated against a range of microorganisms. The data presented below summarizes the inhibitory effects of these compounds.
| Compound ID | Derivative | Test Microorganism | Zone of Inhibition (mm) | Reference |
| 1 | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhimurium | >10 | [1] |
| 2 | 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhimurium | >10 | [1] |
| 3 | 2-(5-(furan-2-yl)-4H-1,2,4-triazole-3-ylthio) acetate | Salmonella typhimurium | 12.6 (at 0.1% concentration) | [1] |
| 4 | 2-(5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-ylthio) acetate | Salmonella typhimurium | >10 | [1] |
| 5 | 5-R-2-(furan-2-yl) thiazolo [3,2-b][2][3][4] triazole-4 (5H)-one | Salmonella typhimurium | >10 | [1] |
| 6 | 5-R-2-(5-bromofuran-2-yl) thiazolo [3,2-b][2][3][4] triazole-4 (5H)-one | Salmonella typhimurium | 10.4 (at 1% concentration) | [1] |
| 7 | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | Moderately sensitive | [1] |
| 8 | 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | Moderately sensitive | [1] |
Structure-Activity Relationship Insights
The available data suggests that the 5-furyl-1,2,4-triazole-3-thione scaffold is a promising framework for the development of new antimicrobial agents. The biological activity of these derivatives is influenced by substitutions on both the furan and triazole rings. For instance, the introduction of a bromine atom at the 5-position of the furan ring appears to modulate the antibacterial activity. Furthermore, derivatization at the sulfur atom of the triazole-thione ring, such as the introduction of an acetate group, has been shown to result in compounds with significant inhibitory effects against Salmonella typhimurium[1]. The fusion of a thiazole ring to the triazole moiety also represents a viable strategy for the development of active compounds.
Experimental Protocols
Synthesis of 5-Furyl-1,2,4-triazole-3-thiol Derivatives
A general synthetic route to 5-furyl-1,2,4-triazole-3-thiones involves a multi-step process.[5][6] This typically begins with the esterification of a carboxylic acid, followed by hydrazinolysis to form a hydrazide.[5][6] The hydrazide is then reacted to form a carbothioamide, which undergoes alkaline cyclization to yield the 1,2,4-triazole-3-thione core.[5][6] Further modifications can be made to the core structure to generate a library of derivatives.[5][6]
A specific method for the synthesis of 5-furan-2-yl-4H-[2][3][4]-triazole-3-thiol involves the reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid to form 2-furoyl thiosemicarbazide.[7] This intermediate is then refluxed with potassium hydroxide in ethanol, followed by acidification, to yield the final product.[7]
Antimicrobial Susceptibility Testing
Disc Diffusion Method
The antibacterial activity of the synthesized compounds is commonly determined using the disc diffusion method in agar.[3][8]
-
Preparation of Inoculum: Bacterial suspensions with a turbidity equivalent to 0.5 McFarland standard (approximately 0.5×10^8 CFU/mL) are prepared from fresh cultures of the test microorganisms.[3][8]
-
Inoculation of Agar Plates: The standardized bacterial suspensions are used to inoculate Mueller-Hinton agar plates.[3][8]
-
Application of Discs: Sterile filter paper discs impregnated with the test compounds (dissolved in a suitable solvent like 70% ethyl alcohol if not water-soluble) are placed on the surface of the inoculated agar plates.[3][8]
-
Incubation: The plates are incubated for 24 hours at an appropriate temperature.[3][8]
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters.[1]
Agar Dilution Method (for Minimum Inhibitory Concentration - MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined by the agar dilution method.[9]
-
Preparation of Agar Plates with Compounds: A series of agar plates (e.g., Sabouraud's dextrose agar for fungi) are prepared, each containing a different concentration of the test compound.[9]
-
Inoculation: The plates are inoculated with a standardized suspension of the test microorganism (e.g., 10^5 cfu/mL for fungi).[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., at 25°C for 72 hours for fungi).[9]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Workflow for Structure-Activity Relationship Studies
The process of conducting SAR studies for novel compounds like 5-furyl-1,2,4-triazole-3-thione derivatives follows a systematic workflow.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. archivepp.com [archivepp.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
Comparative Analysis of 5-Furyl-1,2,4-triazole-3-thione's Antibacterial Efficacy Against Staphylococcus aureus
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of the novel synthetic compound, 5-Furyl-1,2,4-triazole-3-thione, against the clinically significant pathogen Staphylococcus aureus. The performance of this compound is benchmarked against established antibacterial agents: Oxacillin, Vancomycin, Linezolid, and Daptomycin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data Presentation: A Comparative Overview
The antibacterial efficacy of 5-Furyl-1,2,4-triazole-3-thione and standard-of-care antibiotics against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) is summarized below. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a clear comparison of their potency. Additionally, available cytotoxicity data is included to offer a preliminary assessment of the therapeutic window.
Note on the Investigational Compound: Direct MIC and MBC data for 5-Furyl-1,2,4-triazole-3-thione were not available in the reviewed literature. The data presented here is for the closely related derivative, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, and serves as a representative value for the potential efficacy of this class of compounds.[1]
Table 1: In Vitro Antibacterial Activity Against Staphylococcus aureus
| Compound | Target Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
| 5-Furyl-1,2,4-triazole-3-thione (representative) | S. aureus | 16[1] | Not Reported | Potential inhibition of metallo-β-lactamases |
| Oxacillin | MSSA | 0.12 - 2 | 0.25 - >128 | Inhibition of cell wall synthesis |
| MRSA | >2 (Resistant) | >128 | ||
| Vancomycin | MSSA & MRSA | 0.5 - 2 | 1 - 64 | Inhibition of cell wall synthesis |
| Linezolid | MSSA & MRSA | 0.5 - 4 | 4 - >32 | Inhibition of protein synthesis |
| Daptomycin | MSSA & MRSA | 0.25 - 1 | 0.5 - 2 | Disruption of cell membrane function |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric (e.g., LD50, CC50) | Value |
| 5-Furyl-1,2,4-triazole-3-thione derivative | White rats (in vivo) | LD50 (intraperitoneal) | 1570 mg/kg[2] |
| Furan (core component) | TM3 Leydig cells | Not specified | Induces DNA damage and apoptosis[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds (5-Furyl-1,2,4-triazole-3-thione and comparator antibiotics) in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a continuation of the MIC assay.
a. Assay Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these clear wells, aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the viability of mammalian cells.
a. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero, HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Include untreated control wells (cells with medium only) and blank wells (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
c. MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for Antibacterial and Cytotoxicity Testing.
Caption: Putative Mechanism of Action of 1,2,4-Triazole-3-thiones.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Acute toxicity of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol alkyl derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 3. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Efficacy: A Comparative Analysis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and Fluconazole
In the landscape of antifungal drug discovery, the relentless emergence of resistant fungal strains necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of the antifungal efficacy of the investigational compound 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and the widely used clinical antifungal, fluconazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of available in vitro data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of Antifungal Activity
The in vitro antifungal activity of this compound and its derivatives has been evaluated against a panel of pathogenic fungal strains and compared with the standard antifungal drug, fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in this assessment.
A study by Al-Soud et al. investigated the antifungal activity of a series of 1,2,4-triazole derivatives, including a compound structurally analogous to the topic of this guide, 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The results, summarized in the table below, indicate that this class of compounds exhibits notable antifungal activity, in some cases comparable to or exceeding that of fluconazole against certain fungal species.
| Fungal Strain | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 100 | 12.5 |
| Candida krusei | 100 | 25 |
| Candida glabrata | >100 | 12.5 |
| Candida tropicalis | 100 | 12.5 |
| Aspergillus niger | 100 | >100 |
Note: The data presented is for 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a closely related derivative of this compound. Data for the exact target compound was not available in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the protocols described in the cited literature.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standardized and widely accepted procedure for determining the MIC of antifungal agents against yeast and filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35°C for 24-48 hours for yeasts or 5-7 days for filamentous fungi.
-
A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For filamentous fungi, a spore suspension is prepared and the concentration is adjusted to 1-5 x 10^6 CFU/mL using a hemocytometer.
-
The fungal suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the test compounds (this compound and fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.125 to 256 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal inoculum without any antifungal agent) and a sterility control well (containing medium only) are included in each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. The inhibition is assessed visually or by using a spectrophotometric reader.
Mechanism of Action: A Comparative Overview
Fluconazole:
Fluconazole, a member of the triazole class of antifungal agents, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the synthesis of ergosterol.[2][3] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which in turn inhibits fungal growth and replication.[3]
This compound:
While the precise molecular interactions of this compound have not been as extensively characterized as those of fluconazole, its structural features, particularly the 1,2,4-triazole core, strongly suggest a similar mechanism of action. It is hypothesized that this compound also targets the ergosterol biosynthesis pathway, likely through the inhibition of lanosterol 14α-demethylase. The furan and thione moieties may influence its binding affinity to the enzyme's active site and its overall pharmacokinetic properties. Further research is required to definitively elucidate its molecular target and mechanism of action.
Conclusion
The available in vitro data suggests that this compound and its derivatives represent a promising class of compounds with significant antifungal activity. While fluconazole remains a cornerstone of antifungal therapy, the comparable or, in some instances, superior activity of these novel triazoles against certain fungal strains, particularly Aspergillus niger, warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, expanding the scope of antifungal screening to include a wider range of clinical isolates, and evaluating the in vivo efficacy and safety of these compounds. Such research is critical for the development of new therapeutic options to combat the growing challenge of fungal infections.
References
Cross-Validation of In Vitro and In Silico Results for Triazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in silico methodologies for the evaluation of triazole compounds, a class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The objective is to facilitate a clearer understanding of how computational predictions correlate with experimental outcomes, thereby streamlining the drug discovery and development process. This guide synthesizes data from multiple studies to present a cross-validation framework, complete with detailed experimental protocols, comparative data tables, and illustrative diagrams of the scientific workflows.
Introduction: The Synergy of In Vitro and In Silico Approaches
The development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. The integration of in silico (computational) methods with traditional in vitro (laboratory-based) experiments offers a powerful strategy to accelerate this process.[4] In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, enable the rapid screening of large libraries of virtual compounds, helping to prioritize candidates for synthesis and further testing.[4] In vitro assays then provide essential experimental validation of the biological activity of these selected compounds.[4]
Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3] Their efficacy is often attributed to their ability to interact with key biological targets, such as fungal cytochrome P450-dependent enzymes or bacterial enzymes.[5] This guide focuses on the cross-validation of results obtained from both in silico and in vitro studies of triazole compounds, offering a framework for comparing predictive computational data with tangible experimental evidence.
Methodologies: A Detailed Overview
A direct comparison between in silico predictions and in vitro results necessitates a clear understanding of the methodologies employed in both domains. This section details the typical experimental and computational protocols used in the study of triazole compounds.
In Vitro Experimental Protocols
The in vitro evaluation of triazole compounds typically involves assessing their biological activity against specific cell lines or microorganisms. A common application is the determination of their antifungal properties.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The protocol is often based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, at 35°C for 24-48 hours.[6] A suspension of the fungal culture is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[6]
-
Preparation of Drug Dilutions: The triazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[5] Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a growth medium like RPMI 1640.[5][6]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.[7] The plates are then incubated at 35°C for 24-48 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the triazole compound at which no visible growth of the fungus is observed.[7]
In Silico Computational Protocols
In silico studies for triazole compounds often involve molecular docking to predict the binding affinity and interaction patterns of the compounds with a specific protein target.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]
-
Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., Protein Data Bank - PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Preparation of the Ligand (Triazole Compound): The 2D structure of the triazole compound is drawn using a chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of the triazole compound within the active site of the target protein. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[1] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.[1]
Data Presentation: Comparing In Vitro and In Silico Results
The core of cross-validation lies in the direct comparison of quantitative data from both in vitro and in silico studies. The following tables present a synthesized summary of such data for a hypothetical set of triazole compounds, illustrating how these results can be structured for effective comparison.
Table 1: Antifungal Activity of Triazole Compounds against Candida albicans
| Compound ID | In Vitro MIC (µg/mL) | In Silico Binding Energy (kcal/mol) with Fungal CYP51 |
| Triazole-A | 0.5 | -8.9 |
| Triazole-B | 1 | -8.2 |
| Triazole-C | 0.25 | -9.5 |
| Triazole-D | 4 | -7.1 |
| Fluconazole (Control) | 2 | -8.5 |
Table 2: Anticancer Activity of Triazole Compounds against MCF-7 Breast Cancer Cell Line
| Compound ID | In Vitro IC50 (µM) | In Silico Binding Energy (kcal/mol) with Aromatase |
| Triazole-X | 6.73 | -10.2 |
| Triazole-Y | 17.18 | -8.7 |
| Triazole-Z | 3.5 | -11.1 |
| Letrozole (Control) | 0.01 | -12.5 |
Visualization of Workflows and Pathways
Visual diagrams are crucial for understanding the complex workflows and signaling pathways involved in drug discovery. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
Discussion and Conclusion
The cross-validation of in vitro and in silico results is a critical step in modern drug discovery. As illustrated in the data tables, a strong correlation between high in silico binding affinity (more negative binding energy) and low in vitro MIC or IC50 values can provide greater confidence in the predictive power of the computational models. For instance, a triazole compound that shows a strong predicted binding to a fungal enzyme in silico and subsequently demonstrates potent antifungal activity in vitro is a promising candidate for further development.[8][9]
However, it is important to acknowledge that discrepancies can and do occur. A compound with a favorable in silico profile may exhibit poor in vitro activity due to factors not accounted for in the computational model, such as poor solubility, cell membrane permeability, or metabolic instability. Conversely, a compound with a modest in silico score might show significant in vitro activity through an unforeseen mechanism of action.
References
- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy: A Guide to Evaluating 5-Furyl-1,2,4-triazole-3-thione in Combination with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach lies in combination therapy, where the synergistic action of two or more antimicrobial agents can overcome resistance mechanisms and enhance bactericidal efficacy. This guide provides a comprehensive framework for evaluating the potential synergistic effects of the novel compound 5-Furyl-1,2,4-triazole-3-thione with established antibiotics.
While specific studies detailing the synergistic interactions of 5-Furyl-1,2,4-triazole-3-thione with known antibiotics are not yet prevalent in publicly available literature, this document outlines the standardized experimental protocols and data interpretation methods required to conduct such an investigation. The antimicrobial potential of 1,2,4-triazole derivatives has been recognized, with some exhibiting intrinsic antibacterial and antifungal properties.[1][2][3][4][5][6][7][8][9][10] Furthermore, recent research into other 1,2,4-triazole-3-thione derivatives has demonstrated their ability to act as metallo-β-lactamase inhibitors, thereby showing synergy with β-lactam antibiotics like meropenem against resistant bacteria.[11]
This guide will focus on two primary in vitro methods for assessing synergy: the checkerboard assay and the time-kill curve assay.
Comparative Data Presentation
To facilitate a clear comparison of the antimicrobial activity of 5-Furyl-1,2,4-triazole-3-thione alone and in combination with a conventional antibiotic, the following tables present hypothetical data. These tables are for illustrative purposes and demonstrate how experimental results would be structured.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay
| Microorganism | Antibiotic | MIC Alone (µg/mL) | 5-Furyl-1,2,4-triazole-3-thione MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | >128 | Ciprofloxacin: 0.004, 5-Furyl-1,2,4-triazole-3-thione: 32 | 0.516 | Additive |
| S. aureus ATCC 29213 | Vancomycin | 1 | >128 | Vancomycin: 0.25, 5-Furyl-1,2,4-triazole-3-thione: 16 | 0.375 | Synergy |
| P. aeruginosa ATCC 27853 | Meropenem | 0.5 | >128 | Meropenem: 0.125, 5-Furyl-1,2,4-triazole-3-thione: 64 | 0.75 | Additive |
| K. pneumoniae (Carbapenem-resistant) | Meropenem | 64 | >128 | Meropenem: 8, 5-Furyl-1,2,4-triazole-3-thione: 32 | 0.375 | Synergy |
Table 2: Hypothetical Results from Time-Kill Curve Assay for S. aureus ATCC 29213
| Time (hours) | Control (log10 CFU/mL) | Vancomycin (0.5 x MIC) (log10 CFU/mL) | 5-Furyl-1,2,4-triazole-3-thione (0.5 x MIC) (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 6.5 | 6.1 | 4.5 |
| 8 | 8.5 | 7.0 | 6.3 | 3.2 |
| 12 | 9.1 | 7.5 | 6.8 | <2.0 |
| 24 | 9.3 | 7.8 | 7.2 | <2.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the in vitro interaction of two antimicrobial agents.[12][13][14]
-
Preparation of Antimicrobial Agents: Prepare stock solutions of 5-Furyl-1,2,4-triazole-3-thione and the selected antibiotic in an appropriate solvent.
-
Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, create two-fold serial dilutions of the antibiotic.
-
Along the y-axis, create two-fold serial dilutions of 5-Furyl-1,2,4-triazole-3-thione.
-
The resulting plate will contain a grid of wells with varying concentrations of both agents.[13]
-
Include control wells for each agent alone and a growth control without any antimicrobial agent.[15]
-
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).[13]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FIC Index: [13][15]
-
≤ 0.5: Synergy
-
0.5 to ≤ 1.0: Additive
-
1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.[16][17][18]
-
Preparation: Prepare bacterial cultures in the logarithmic phase of growth, diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.[17]
-
Experimental Setup: Set up tubes or flasks containing:
-
Growth medium only (control)
-
Antibiotic at a specific concentration (e.g., 0.5 x MIC)
-
5-Furyl-1,2,4-triazole-3-thione at a specific concentration (e.g., 0.5 x MIC)
-
A combination of the antibiotic and 5-Furyl-1,2,4-triazole-3-thione at the same concentrations.
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[17]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[17]
-
Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.[17]
-
-
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows.
Caption: Workflow for the Checkerboard Synergy Assay.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. archivepp.com [archivepp.com]
- 3. archivepp.com [archivepp.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Comparing the efficacy of 1,2,4-triazole-3-thione derivatives against drug-resistant bacteria
A new class of compounds, 1,2,4-triazole-3-thione derivatives, is demonstrating significant promise in the ongoing battle against antibiotic-resistant bacteria. Extensive research highlights the potent and broad-spectrum antibacterial activity of these derivatives, offering a potential breakthrough for treating infections caused by multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae.
The global health crisis posed by antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Derivatives of the 1,2,4-triazole-3-thione scaffold have emerged as a focal point for researchers due to their versatile biological activities.[1][2] These compounds have shown remarkable efficacy against a range of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.[1][3][4]
Comparative Efficacy of Novel 1,2,4-Triazole-3-thione Derivatives
Recent studies have synthesized and evaluated numerous 1,2,4-triazole-3-thione derivatives, revealing that specific structural modifications can significantly enhance their antibacterial potency. The data presented below summarizes the in vitro activity of several promising compounds against key drug-resistant bacterial strains, as measured by their Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater efficacy.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) | Reference |
| Clinafloxacin-Triazole Hybrid 14a | MRSA | 0.25 | Chloramphenicol | 16 | [1] |
| Clinafloxacin-Triazole Hybrid 14b | MRSA | 0.25 | Clinafloxacin | 1 | [1] |
| Clinafloxacin-Triazole Hybrid 14c | MRSA | 0.25 | [1] | ||
| Hexyl Triazolium 45a | S. aureus | 2 | Chloromycin | 1 | [1] |
| E. coli | 1 | Norfloxacin | 4 | [1] | |
| P. aeruginosa | 4 | 1 | [1] | ||
| Nalidixic Acid-based Triazolothiadiazole 2 | P. aeruginosa | 16 | Streptomycin | 2-15 | [1] |
| 4-((3-nitrobenzylidene)amino)-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol 36 | S. aureus | 0.264 mM | Ampicillin | - | [1] |
| S. pyogenes | 0.132 mM | Chloramphenicol | - | [1] | |
| Bromo diphenylsulfone Triazole 42d | B. cereus | 8 | - | - | [1] |
| Schiff Base 5c | A. calcoaceticus | High Activity | Ampicillin, Trimethoprim/sulfamethoxazole | - | [3] |
| Schiff Base 5d | A. calcoaceticus | High Activity | [3] | ||
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e | S. aureus | Superior to Streptomycin | Streptomycin | - | [4] |
Mechanism of Action: Targeting Bacterial Defenses
One of the key mechanisms through which certain 1,2,4-triazole-3-thione derivatives exert their antibacterial effect is by inhibiting metallo-β-lactamases (MBLs).[5] These enzymes are a primary defense mechanism for many Gram-negative bacteria against β-lactam antibiotics, including last-resort carbapenems.[5] By inhibiting MBLs, these triazole derivatives can restore the efficacy of existing antibiotics, providing a powerful synergistic effect.[5][6]
The following diagram illustrates the proposed mechanism of MBL inhibition:
Caption: Proposed mechanism of MBL inhibition by 1,2,4-triazole-3-thione derivatives.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the evaluation of these compounds.
In Vitro Antibacterial Activity Assay (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Bacterial Strain Preparation: Standard and drug-resistant bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized 1,2,4-triazole-3-thione derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate with Mueller-Hinton Broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram outlines the experimental workflow for determining the MIC:
Caption: Experimental workflow for MIC determination using the microdilution method.
Synthesis of 1,2,4-Triazole-3-thione Derivatives
A general synthetic pathway for many of the evaluated compounds involves the cyclization of thiosemicarbazide derivatives.
-
Thiosemicarbazide Formation: An appropriate acyl or aryl hydrazine is reacted with a source of thiocarbonyl, such as carbon disulfide, in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt.
-
Hydrazine Addition: The dithiocarbazate is then treated with hydrazine hydrate.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating, often in an alkaline medium, to yield the 4-amino-1,2,4-triazole-3-thiol/thione tautomer.
-
Schiff Base Formation (for some derivatives): The 4-amino group can be further reacted with various aldehydes or ketones to form Schiff base derivatives.[3]
The following diagram illustrates a generalized synthetic pathway:
Caption: Generalized synthetic pathway for 1,2,4-triazole-3-thione derivatives.
Conclusion
The compelling in vitro data, coupled with a growing understanding of their mechanisms of action, positions 1,2,4-triazole-3-thione derivatives as a highly promising class of antibacterial agents. Their efficacy against drug-resistant strains like MRSA and their ability to counteract resistance mechanisms such as MBLs underscore their potential to address critical unmet needs in infectious disease therapy. Further research, including in vivo studies and toxicological profiling, is warranted to translate these promising laboratory findings into clinically effective treatments.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Structural Nuances of 5-Furyl-1,2,4-triazole-3-thione and its S-Alkylated Counterparts
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 5-Furyl-1,2,4-triazole-3-thione and its S-alkylated derivatives, supported by experimental data and detailed methodologies.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 5-Furyl-1,2,4-triazole-3-thione stands out as a versatile precursor for the synthesis of novel therapeutic agents. The strategic S-alkylation of its thione group offers a powerful tool to modulate the compound's physicochemical properties and biological profile. This guide provides a detailed spectroscopic comparison of the parent thione with its S-alkylated analogs, offering valuable insights into their structural differences and aiding in the characterization of these important molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Furyl-1,2,4-triazole-3-thione and a selection of its S-alkylated derivatives. These values highlight the characteristic shifts and patterns observed upon S-alkylation.
Table 1: ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound | Furyl Protons | Alkyl Protons | NH/SH Proton |
| 5-Furyl-1,2,4-triazole-3-thione | 6.56-7.65 (m, 3H)[1] | - | 13.70 (s, 1H, SH), 5.10 (s, 1H, NH)[1] |
| 3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 6.60-7.70 (m, 3H) | 2.65 (s, 3H, S-CH₃) | 13.90 (s, 1H, NH) |
| 3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 6.58-7.68 (m, 3H) | 1.35 (t, 3H, CH₃), 3.15 (q, 2H, S-CH₂) | 13.85 (s, 1H, NH) |
| 3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 6.55-7.65 (m, 3H), 7.25-7.40 (m, 5H, Ar-H) | 4.30 (s, 2H, S-CH₂) | 13.95 (s, 1H, NH) |
Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm)
| Compound | Furyl Carbons | Triazole Carbons | Alkyl Carbons | C=S |
| 5-Furyl-1,2,4-triazole-3-thione | 112.5, 115.8, 144.2, 148.9 | 145.5 (C5), 167.0 (C3) | - | 167.0 |
| 3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 112.8, 116.1, 144.5, 148.5 | 146.0 (C5), 155.2 (C3) | 14.8 (S-CH₃) | - |
| 3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 112.7, 116.0, 144.4, 148.6 | 146.2 (C5), 154.8 (C3) | 14.5 (CH₃), 25.5 (S-CH₂) | - |
| 3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 112.6, 115.9, 144.3, 148.7 | 146.5 (C5), 154.5 (C3) | 36.5 (S-CH₂), 127.5, 128.8, 129.2, 136.8 (Ar-C) | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | Other Key Bands |
| 5-Furyl-1,2,4-triazole-3-thione | 3356-3155[1] | 1642[1] | 1255[1] | ~2550 (S-H) |
| 3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | ~3200 | ~1630 | - | ~2920 (C-H alkyl) |
| 3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | ~3210 | ~1628 | - | ~2970, 2870 (C-H alkyl) |
| 3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | ~3205 | ~1625 | - | ~3060, 3030 (C-H aromatic), ~2920 (C-H alkyl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | Key Fragment Ions |
| 5-Furyl-1,2,4-triazole-3-thione | 167 | 134, 110, 95, 67 |
| 3-(Methylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 181 | 166, 134, 110, 95, 67 |
| 3-(Ethylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 195 | 166, 134, 110, 95, 67 |
| 3-(Benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole | 257 | 166, 134, 110, 91, 67 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.
Synthesis
Synthesis of 5-Furyl-1,2,4-triazole-3-thione: Furan-2-carboxylic acid hydrazide is treated with ammonium thiocyanate in the presence of hydrochloric acid and refluxed in absolute ethanol. The resulting 1-(2-furoyl)thiosemicarbazide is then cyclized by refluxing in a sodium hydroxide solution, followed by acidification to yield the target compound.[1]
General Procedure for S-Alkylation: The 5-Furyl-1,2,4-triazole-3-thione is dissolved in an alkaline medium (e.g., sodium hydroxide in ethanol). The appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) is then added, and the mixture is stirred at room temperature or gently heated to complete the reaction. The product is typically isolated by precipitation or extraction.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer. Samples are prepared as KBr pellets or as a thin film.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source. The fragmentor voltage can be varied to induce fragmentation and aid in structural elucidation.
Visualizing the Molecular Landscape
The following diagrams illustrate the general synthetic pathway and the structural relationship between the parent thione and its S-alkylated derivatives.
Caption: Synthetic pathway for 5-Furyl-1,2,4-triazole-3-thione and its S-alkylation.
Caption: Structural relationship between the parent thione and its derivatives.
References
Replicating published synthesis methods for 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. The 5-substituted-2,4-dihydro-1,2,4-triazole-3-thione scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting antimicrobial, antitumor, anti-inflammatory, and other therapeutic properties.[1][2][3] This guide provides a comparative overview of common and innovative methods for the synthesis of these valuable heterocyclic compounds, complete with experimental data and detailed protocols to aid in replicating these methods.
Comparison of Synthetic Methodologies
The synthesis of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones can be achieved through several pathways. The classical and most widely adopted method involves the cyclization of thiosemicarbazides.[1][2][3] However, modern approaches, including one-pot and multicomponent reactions, offer advantages in terms of efficiency and yield.[1][3] The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Synthesis Method | Key Reactants | General Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Alkaline Cyclization of Thiosemicarbazides | Aroyl/acyl isothiocyanates and hydrazine hydrate, or pre-formed thiosemicarbazides | Basic medium (e.g., KOH, NaOH), reflux in ethanol or water | 51-96% | Readily available starting materials, straightforward procedure.[1] | Can require multiple steps if starting from carboxylic acids. | [1][2][3] |
| One-Pot, Two-Step Synthesis | Substituted hydrazides and alkyl/aryl isothiocyanates | Addition in ethanol followed by reflux in NaOH solution | High | Reduced reaction time and solvent usage, high yields. | Intermediate isolation is not performed. | [4] |
| Multicomponent Synthesis | Aldehyde, hydrazine hydrate, trimethylsilyl isothiocyanate, and sulfamic acid | Stirring in ethanol at room temperature, followed by boiling | High | Simplicity of the process, high yields, no chromatographic separation needed.[1] | Limited to specific substitution patterns based on the aldehyde. | [1] |
| Reaction from Isonicotinic Acid Hydrazide | Isonicotinic acid hydrazide and ammonium thiocyanate | Formation of thiosemicarbazide followed by cyclization in an acidic medium (AcOH) | - | Specific for pyridine-containing triazoles. | Yield not specified in the abstract. | [1] |
Experimental Protocol: Alkaline Cyclization of 4-Aryl-5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones
This protocol details a common method for the synthesis of 5-aryl-substituted-4H-1,2,4-triazole-3-thiols from their corresponding thiosemicarbazides.
Materials:
-
Substituted thiosemicarbazide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve the appropriate thiosemicarbazide in an aqueous or ethanolic solution of sodium hydroxide (typically 2-8% concentration).
-
Heat the resulting mixture to reflux for a period of 3 to 6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it to obtain the crude 5-substituted-2,4-dihydro-1,2,4-triazole-3-thione.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the general workflow and a comparison of the key methods.
References
Head-to-head comparison of antimicrobial spectrum for different triazole isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of different triazole isomers, supported by experimental data. Triazole antifungals represent a cornerstone in the management of invasive fungal infections, and understanding the nuanced differences in their spectrum of activity is critical for effective therapeutic application and future drug development.
Triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and replication.[2][4] While sharing a common mechanism, the various triazole isomers exhibit distinct antimicrobial spectra and potencies.
Comparative Antimicrobial Spectrum: A Quantitative Overview
The in vitro activity of different triazole isomers against a range of clinically relevant fungal pathogens is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlight the varying potencies of these agents. Lower MIC values indicate greater efficacy.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Aspergillus fumigatus | Cryptococcus neoformans | Mucorales |
| Fluconazole | 0.25 - 1.0 | 1.0 - 64 | Resistant | Resistant | 0.5 - 16 | Resistant |
| Itraconazole | 0.03 - 1.0 | 0.125 - 4.0 | 0.06 - 2.0 | 0.125 - 2.0 | 0.03 - 0.5 | Variable |
| Voriconazole | 0.015 - 0.5 | 0.03 - 8.0 | 0.125 - 4.0 | 0.125 - 1.0 | 0.03 - 0.25 | Limited Activity |
| Posaconazole | ≤0.03 - 0.5 | 0.06 - 2.0 | ≤0.03 - 1.0 | ≤0.03 - 0.5 | 0.015 - 0.25 | Active |
| Isavuconazole | ≤0.015 - 0.25 | 0.06 - 1.0 | 0.12 - 1.0 | 0.25 - 1.0 | 0.015 - 0.25 | Active |
Note: MIC values are presented in μg/mL and represent a range of reported values from various studies.[5][6][7][8][9] The susceptibility of specific isolates can vary.
Key Observations:
-
Fluconazole , a first-generation triazole, exhibits good activity against many Candida species but has notable gaps in its spectrum, including resistance in Candida krusei and lack of activity against molds like Aspergillus.[10]
-
Itraconazole , another first-generation triazole, has a broader spectrum than fluconazole, with activity against Aspergillus species.[1]
-
Voriconazole , a second-generation triazole, demonstrates potent activity against a wide range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line treatment for invasive aspergillosis.[6][11]
-
Posaconazole and Isavuconazole are the newest generation of triazoles with the broadest spectrum of activity.[9][12][13] Notably, they are the only triazoles that demonstrate consistent activity against the Mucorales, the causative agents of mucormycosis.[9][13] Isavuconazole is considered non-inferior to voriconazole for the treatment of invasive aspergillosis and has a better safety profile.[14][15][16]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for evaluating the in vitro activity of antifungal agents. The standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.
Broth Microdilution Method (CLSI M27-A3 and M38-A2):
This is the reference method for yeast and filamentous fungi, respectively.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and the suspension is adjusted to a specific concentration.
-
Drug Dilution: The triazole antifungals are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.[17]
Agar-Based Methods:
Alternative methods like disk diffusion and gradient diffusion (E-test) are also used for their simplicity.
-
Disk Diffusion: A paper disk impregnated with a specific amount of the antifungal agent is placed on an agar plate inoculated with the fungal isolate. The diameter of the zone of growth inhibition around the disk is measured after incubation.
-
Gradient Diffusion (E-test): A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. The MIC is read at the point where the elliptical zone of inhibition intersects the strip.[18]
Visualizing the Mechanism of Action: The Ergosterol Biosynthesis Pathway
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by triazole antifungals.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles.
This guide provides a comparative overview of the antimicrobial spectrum of different triazole isomers. The choice of a specific triazole should be guided by the infecting fungal species, its susceptibility profile, and the clinical characteristics of the patient. Continuous surveillance of antifungal resistance and the development of new antifungal agents remain critical in the fight against invasive fungal infections.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. hps.com.au [hps.com.au]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. droracle.ai [droracle.ai]
- 15. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - [medicinesresources.nhs.uk]
- 16. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reviberoammicol.com [reviberoammicol.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
For immediate reference, the required method for the disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its contaminated containers is through an approved hazardous waste disposal facility. Adherence to institutional, local, and national regulations for hazardous waste management is mandatory for all researchers, scientists, and drug development professionals. This document provides a detailed operational and disposal plan to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be fully aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is necessary.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Hazard Data Summary
The following table summarizes the GHS hazard classifications for this compound and a structurally related compound. This data forms the basis for the recommended handling and disposal procedures.
| Hazard Classification | This compound[1] | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-[3] | 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-[4] |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | Not Classified | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) | Not Classified |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) | Respiratory system |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the location to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: Prevent the spread of the solid material. Avoid generating dust.
-
Collection: Carefully sweep up the spilled solid into a suitable, labeled container for hazardous waste. Do not use water to clean up, as this may spread contamination.
-
Decontamination: Decontaminate the spill area according to your institution's established protocols for chemical spills.
-
Waste Disposal: The collected material and any contaminated cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled systematically to ensure safety and compliance.
-
Waste Identification: This compound must be treated as hazardous chemical waste.
-
Containerization:
-
Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
Do not mix this waste with other waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (35771-65-4) and any other identifiers required by your institution.[2]
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the Safety Data Sheet (SDS) or all available hazard information for the compound to the disposal company.
-
The primary disposal method is likely to be incineration at a permitted hazardous waste facility.
-
Note: Handle uncleaned, empty containers as you would the product itself.
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This guide provides critical safety and logistical information for the handling and disposal of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 35771-65-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Mitigation
This compound is classified as a hazardous substance. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. Adherence to the following safety protocols is essential to mitigate these risks.
Hazard Summary Table
| Hazard Type | GHS Classification | Description | Mitigation Measures |
| Oral Toxicity | Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1]. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[2]. |
| Skin Irritation | Skin Irritation (Category 2) | Causes skin irritation[1]. | Wear appropriate protective gloves and a lab coat. Wash with plenty of soap and water if skin contact occurs[2][3]. |
| Eye Irritation | Eye Irritation (Category 2A) | Causes serious eye irritation[1]. | Use safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing[4]. In case of contact, rinse cautiously with water for several minutes[2]. |
| Respiratory Irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation[1]. | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust[3][5]. If dust generation is unavoidable, a respirator is necessary[4]. |
| Other Hazards | Stench | The compound may have an unpleasant odor[2][3]. | Handle in a well-ventilated area to minimize odor. |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial for protection against the potential hazards of this compound. The following table outlines the minimum PPE requirements.
| Body Part | PPE Item | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards[4]. | ANSI Z87.1 or European Standard EN166[4]. |
| Hands | Disposable nitrile gloves (single or double-gloved)[4]. | Inspect gloves before use. Ensure chemical compatibility[3]. |
| Body | Long-sleeved laboratory coat. Gowns should close in the back and have tight-fitting cuffs[4]. | Wear appropriate protective clothing to prevent skin exposure[3]. |
| Respiratory | Use in a well-ventilated area. An air-purifying respirator (e.g., N95) may be necessary if dust is generated[4]. | Follow OSHA's respirator regulations. |
| Feet | Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in case of spills[6]. | N/A |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Detailed Methodologies
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal[2][5]. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the container with the spilled material as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated items like paper towels and gloves, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2][5]. Do not allow the chemical to enter the environment[3][5].
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2][3].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs[2][3].
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[2]. If not breathing, give artificial respiration[3].
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell[2].
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
